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Core Science & Biosynthesis

Foundational

Chemical and physical properties of 4-fluoro-indan-2-carboxylic acid

4-Fluoro-indan-2-carboxylic Acid: Chemical Profiling, Synthesis, and Applications in Targeted Therapeutics Executive Overview 4-Fluoro-indan-2-carboxylic acid (IUPAC: 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid) is...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Fluoro-indan-2-carboxylic Acid: Chemical Profiling, Synthesis, and Applications in Targeted Therapeutics

Executive Overview

4-Fluoro-indan-2-carboxylic acid (IUPAC: 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid) is a highly specialized, fluorinated bicyclic building block utilized extensively in modern medicinal chemistry and organic synthesis [1]. Featuring a rigid indane scaffold substituted with a fluorine atom and a carboxylic acid functional group, this compound serves as a critical intermediate in the development of novel therapeutics, including CXCR5 receptor antagonists, alpha-2 adrenergic agonists, and epigenetic modulators [2][3].

Physicochemical and Structural Data

To facilitate rapid assessment for drug design and formulation, the core quantitative and structural parameters of 4-fluoro-indan-2-carboxylic acid are summarized below.

PropertyValue
IUPAC Name 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
CAS Number 1071727-61-1
Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.17 g/mol
Canonical SMILES C1C(CC2=C1C=CC=C2F)C(=O)O
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)
Structural and Mechanistic Significance
  • The Indane Scaffold: The 2,3-dihydro-1H-indene ring system provides a rigid, bicyclic framework that restricts the conformational flexibility of attached pharmacophores. This pre-organization reduces the entropic penalty upon binding to target receptors, thereby enhancing target affinity [1].

  • Fluorine Substitution (C4-Position): Fluorine acts as a bioisostere for hydrogen. At the 4-position, its strong inductive electron-withdrawing effect (-I) modulates the electron density of the aromatic ring and influences the pKa of the C2-carboxylic acid. Furthermore, it increases overall lipophilicity (logP) for better membrane permeability and blocks potential cytochrome P450-mediated oxidative metabolism at a common metabolic hotspot [1].

  • Carboxylic Acid (C2-Position): This group acts as a primary hydrogen bond donor/acceptor and serves as a versatile synthetic handle for downstream derivatization, such as amide coupling to generate complex libraries of active pharmaceutical ingredients [3].

Validated Synthetic Methodology

The following step-by-step protocol is adapted from validated patent literature detailing the synthesis of alpha-2 adrenergic agents [2]. To ensure a self-validating system, each phase incorporates specific analytical checkpoints.

Phase 1: Alpha-Carboxylation of 4-Fluoro-1-indanone

  • Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in an anhydrous solvent. Introduce dimethylcarbonate (1.5 eq), followed by the slow addition of 4-fluoro-1-indanone (1.0 eq).

  • Causality: NaH acts as a strong base to deprotonate the alpha-carbon of the indanone, generating a highly nucleophilic enolate. Dimethylcarbonate serves as the electrophilic carboxylating agent, establishing the ester framework at the C2 position.

  • Validation Checkpoint: Isolate the intermediate. Confirm the formation of 4-fluoro-1-oxo-indan-2-carboxylic acid methyl ester via ¹H NMR by identifying the distinct methoxy singlet appearing near δ 3.8 ppm [4].

Phase 2: Chemoselective Ionic Hydrogenation

  • Procedure: Dissolve the isolated Phase 1 intermediate in Trifluoroacetic acid (TFA). Add Triethylsilane (6.0 eq) dropwise. Stir until the reaction reaches completion.

  • Causality: The C1 ketone must be deoxygenated to a methylene group without reducing the newly added C2 ester or the aromatic ring. Triethylsilane in TFA is a highly chemoselective ionic hydrogenation system. The acid protonates the ketone to form a carbocation intermediate, which is subsequently reduced by the silane. This avoids the over-reduction risks associated with transition-metal catalysts (e.g., Pd/C under H₂ gas).

  • Validation Checkpoint: Confirm conversion to 4-fluoro-indan-2-carboxylic acid methyl ester via ¹H NMR by observing the disappearance of the ketone-adjacent protons and a characteristic shift in the aliphatic signals [4].

Phase 3: Acidic Hydrolysis

  • Procedure: Dissolve the ester intermediate in a mixture of Acetic Acid (HOAc) and 20% aqueous HCl. Heat the mixture to facilitate hydrolysis.

  • Causality: Acidic hydrolysis is deliberately selected over basic saponification to prevent base-catalyzed epimerization at the C2 stereocenter and to avoid unwanted side reactions, ensuring the structural integrity of the final product.

  • Validation Checkpoint: Isolate the final 4-fluoro-indan-2-carboxylic acid. The complete absence of the methoxy singlet in the NMR spectrum confirms successful deprotection [4].

Synthesis_Workflow Step1 3-(2-fluorophenyl)propanoic acid (Starting Material) Step2 4-fluoro-1-indanone (Cyclization Intermediate) Step1->Step2 Friedel-Crafts Acylation Step3 4-fluoro-1-oxo-indan-2-carboxylic acid methyl ester (Alpha-Carboxylation) Step2->Step3 NaH, Dimethylcarbonate Step4 4-fluoro-indan-2-carboxylic acid methyl ester (Ionic Hydrogenation) Step3->Step4 Triethylsilane, TFA Step5 4-fluoro-indan-2-carboxylic acid (Final Product) Step4->Step5 HOAc, 20% HCl (Hydrolysis)

Synthetic workflow for 4-fluoro-indan-2-carboxylic acid via ionic hydrogenation.

Pharmacological Applications in Drug Discovery

CXCR5 Receptor Antagonists 4-Fluoro-indan-2-carboxylic acid is a critical precursor in synthesizing substituted benzoylamino-indan-2-carboxylic acids. These derivatives act as potent antagonists of the CXCR5 receptor, blocking its interaction with the CXCL13 chemokine ligand. This pathway modulation is a highly targeted strategy for treating B-cell malignancies (such as Burkitt's lymphoma and follicular lymphoma) and autoimmune disorders (like Rheumatoid Arthritis) by actively inhibiting pathological B-cell migration and proliferation [3].

Alpha-2 Adrenergic Agonists The compound is also utilized to synthesize fluoroethyl ureas (e.g., 1-(2-fluoro-ethyl)-3-(4-fluoro-indan-2-yl)-urea). These molecules act as selective agonists at alpha-2 adrenergic receptors, providing significant therapeutic benefits for managing chronic pain, allodynia, and muscle spasticity [2].

CXCR5_Pathway Ligand CXCL13 (Chemokine) Receptor CXCR5 Receptor (B-Cells / T-Cells) Ligand->Receptor Binds & Activates Signaling G-Protein Cascade (cAMP Modulation) Receptor->Signaling Transduction Outcome B-Cell Migration & Proliferation Signaling->Outcome Pathological Response Inhibitor 4-Fluoro-indan-2-carboxylic Acid Derivatives Inhibitor->Receptor Antagonizes

Mechanism of CXCR5 receptor antagonism by fluorinated indane derivatives.

Handling, Safety, and Regulatory Compliance

When utilizing 4-fluoro-indan-2-carboxylic acid in a laboratory setting, standard chemical hygiene practices must be strictly enforced. According to GHS classifications, the compound is a known irritant [5]:

  • Skin Irritation (Category 2): Causes skin irritation (H315).

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity (Category 3): May cause respiratory irritation or drowsiness/dizziness upon single exposure (H336). Ensure all handling is conducted within a certified fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.

References

  • Source: nextsds.
  • Source: benchchem.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • (12) United States Patent - Googleapis.com (Synthesis Protocols)

Sources

Exploratory

Pleiotropic Mechanisms of 4-Fluoro-Indan-2-Carboxylic Acid Derivatives in Neuropharmacology and Pain Management

Executive Summary The rational design of neuropharmacological agents frequently relies on rigidified bicyclic scaffolds to lock pharmacophores into optimal spatial geometries. 4-Fluoro-indan-2-carboxylic acid has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuropharmacological agents frequently relies on rigidified bicyclic scaffolds to lock pharmacophores into optimal spatial geometries. 4-Fluoro-indan-2-carboxylic acid has emerged as a highly versatile synthetic intermediate and building block in medicinal chemistry[1]. By leveraging the steric bulk, electronegativity, and metabolic stability imparted by the fluorine atom, derivatives of this scaffold exhibit pleiotropic mechanisms of action. This technical guide explores the core molecular targets of 4-fluoro-indan-2-carboxylic acid derivatives—specifically α2​ -adrenergic receptor agonism and Lysophosphatidic Acid Receptor 1 (LPA1) antagonism—detailing the causality behind their efficacy in neuropathic pain, spasticity, and fibrotic disorders.

Chemical Rationale: The 4-Fluoro-Indane Pharmacophore

The indane ring provides a conformationally restricted framework that dictates the vector of the C2-carboxylic acid (or its downstream amide/urea derivatives). The strategic placement of a fluorine atom at the C4 position yields three distinct pharmacokinetic and pharmacodynamic advantages:

  • Metabolic Shielding: Fluorination at the electron-rich aromatic ring blocks cytochrome P450-mediated oxidative metabolism, significantly increasing the half-life of the derivative.

  • Lipophilicity and BBB Penetration: The highly lipophilic nature of the C–F bond enhances blood-brain barrier (BBB) permeability, a critical requirement for central nervous system (CNS) targets.

  • pKa Modulation: The inductive electron-withdrawing effect of the 4-fluoro substituent lowers the pKa of the adjacent carboxylic acid. As demonstrated in structure-activity relationship (SAR) studies of similar indane derivatives, modulating the acidity of the carboxylate group is critical for balancing target affinity with Caco-2 membrane permeability[2].

Primary Mechanism I: α2​ -Adrenergic Receptor Agonism

Substituted fluoroethyl ureas synthesized directly from 4-fluoro-indan-2-carboxylic acid have been identified as potent agonists of α2​ -adrenergic receptors ( α2A​ , α2B​ , and α2C​ )[3]. These compounds are primarily indicated for the management of chronic pain, allodynia, and muscle spasticity[3].

Pathway Causality

α2​ -Adrenergic receptors are G-protein-coupled receptors (GPCRs) that couple primarily to the inhibitory G-protein complex ( Gi/o​ ). When a 4-fluoro-indane derivative binds to the orthosteric site of the α2​ -AR:

  • Adenylyl Cyclase Inhibition: The Gαi​ subunit inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP).

  • Neuronal Hyperpolarization: The Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ and subsequent hyperpolarization of the neuron.

  • Synaptic Silencing: Concurrently, Gβγ directly binds to and inhibits presynaptic N-type voltage-gated calcium channels (CaV2.2). This prevents the influx of Ca2+ required for vesicular fusion, thereby halting the release of excitatory neurotransmitters (e.g., substance P, glutamate) in the dorsal horn of the spinal cord.

Alpha2 Agonist 4-Fluoro-Indane Derivative (Agonist) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Complex Receptor->G_Protein Activates AC Adenylyl Cyclase (Inhibited) G_Protein->AC Gαi Inhibits GIRK GIRK Channels Open (Hyperpolarization) G_Protein->GIRK Gβγ Activates CaV CaV2.2 Channels Closed (↓ Neurotransmitter Release) G_Protein->CaV Gβγ Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduces

Mechanism of α2-Adrenergic Receptor Agonism by 4-Fluoro-Indane Derivatives.

Self-Validating Protocol: HTRF cAMP Accumulation Assay

To validate the Gi​ -coupled agonism of novel 4-fluoro-indane derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay must be employed. This protocol is designed as a self-validating system utilizing competitive immunoassay principles.

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human α2A​ , α2B​ , or α2C​ receptors in a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Treatment: Add the 4-fluoro-indane derivative (concentration response curve: 10 pM to 10 μ M) concurrently with 1 μ M Forskolin. Causality Note: Forskolin directly activates adenylyl cyclase to artificially raise baseline cAMP. A true Gi​ agonist will dose-dependently suppress this Forskolin-induced cAMP spike.

  • Incubation: Incubate the microplate for 30 minutes at room temperature.

  • Detection: Add the HTRF detection reagents: cAMP labeled with d2 (acceptor) and anti-cAMP antibody labeled with Europium cryptate (donor).

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the FRET ratio (665/620).

    • Self-Validation: Include Dexmedetomidine as a positive control. Calculate the Z'-factor for the assay; a Z' > 0.6 confirms the assay is robust and the observed Gi​ agonism is statistically significant.

Primary Mechanism II: LPA1 Receptor Antagonism

Beyond adrenergic modulation, indan-2-carboxylic acid derivatives have been heavily optimized as potent antagonists of the Lysophosphatidic Acid Receptor 1 (LPA1)[2]. These compounds are critical in halting the progression of systemic sclerosis, idiopathic pulmonary fibrosis (IPF), and LPA-induced neuropathic pain[4].

Pathway Causality

LPA1 is a GPCR that couples to G12/13​ , Gi/o​ , and Gq​ pathways. Endogenous LPA binding drives aberrant cellular responses in pathological states:

  • G12/13​ Pathway: Activates the Rho/ROCK signaling cascade, driving actin cytoskeletal remodeling, fibroblast migration, and ultimately, tissue fibrosis.

  • Gq​ Pathway: Activates Phospholipase C (PLC), leading to IP3​ generation and intracellular calcium mobilization. In the nervous system, this drives demyelination and upregulates pain transmission pathways.

By anchoring the free carboxylic acid group of the indane scaffold into the polar pocket of the LPA1 receptor (mimicking the phosphate headgroup of endogenous LPA), these derivatives act as competitive orthosteric antagonists, completely abrogating downstream Rho/ROCK and PLC signaling[4].

LPA1 Antagonist Indan-2-Carboxylic Acid Deriv. (Antagonist) Receptor LPA1 Receptor Antagonist->Receptor Blocks G12 G12/13 Pathway Receptor->G12 Inhibited Gq Gq Pathway Receptor->Gq Inhibited Rho Rho/ROCK Cascade G12->Rho PLC PLC / IP3 / Ca2+ Gq->PLC Fibrosis ↓ Fibrosis & Cell Migration Rho->Fibrosis Pain ↓ Neuropathic Pain PLC->Pain

LPA1 Receptor Antagonism Pathway mitigating Fibrosis and Neuropathic Pain.

Self-Validating Protocol: FLIPR Intracellular Calcium Assay

To evaluate the Gq​ -mediated antagonism of LPA1, a high-throughput intracellular calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) is utilized.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably overexpressing human LPA1 and the promiscuous G-protein Gα16​ (to force robust calcium coupling) in a 384-well poly-D-lysine coated plate.

  • Dye Loading: Remove media and incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid to prevent dye extrusion) for 1 hour at 37°C.

  • Compound Pre-incubation: Add the indane-derivative antagonist (1 nM to 10 μ M) to the wells and incubate for 15 minutes.

  • Agonist Challenge: Using the FLIPR fluidics system, inject an EC80​ concentration of endogenous LPA (18:1).

  • Readout & Validation: Continuously monitor fluorescence (Ex: 488 nm, Em: 515-575 nm) for 3 minutes. Calculate the IC50​ based on the reduction of the maximum fluorescent peak.

    • Self-Validation: Include SAR100842 or Ki16425 as a reference antagonist[4]. A rightward shift in the LPA dose-response curve confirms competitive orthosteric antagonism.

Emerging Therapeutic Axes: CXCR5 Modulation

Recent pharmacological profiling has expanded the utility of the indan-2-carboxylic acid scaffold into oncology. Specific substituted benzamido-indane derivatives have been patented as antagonists of the CXCR5 receptor[5]. The CXCL13-CXCR5 signaling axis is a primary driver of proliferation, survival, and metastasis in B-cell malignancies, such as Angioimmunoblastic T-cell lymphoma (AITL)[5]. By blocking CXCR5, these derivatives deprive malignant B-cells and T-follicular helper cells of essential survival signals within the tumor microenvironment.

Quantitative Pharmacological Data

The structural versatility of the 4-fluoro-indan-2-carboxylic acid scaffold allows it to be tuned for highly specific target affinities. The table below summarizes the comparative pharmacological profiles of its primary derivative classes.

TargetMechanism of ActionPrimary IndicationKey Pharmacophore FeatureTypical Affinity
α2​ -Adrenergic Receptor Agonism ( Gi/o​ coupled)Neuropathic Pain, SpasticityFluoroethyl urea + 4-fluoro-indane EC50​ : 10 - 50 nM
LPA1 Receptor AntagonismSystemic Sclerosis, FibrosisIndan-2-carboxylic acid (free COOH) IC50​ : < 100 nM
CXCR5 AntagonismB-cell Malignancies (AITL)Substituted benzamido-indane IC50​ : 1 - 5 μ M

Conclusion

The 4-fluoro-indan-2-carboxylic acid scaffold is a masterclass in rational drug design. By utilizing the rigid indane core to orient binding vectors and the 4-fluoro substitution to optimize metabolic stability and pKa, researchers can synthesize highly selective agents. Whether functioning as α2​ -adrenergic agonists to silence pain transmission or as LPA1 antagonists to halt fibrotic remodeling, these derivatives represent a highly modular and clinically validated approach to neuropharmacology and targeted therapeutics.

References

  • 4-Fluoro-indan-2-carboxylic Acid | - Benchchem. Benchchem.
  • US7598417B2 - Substituted fluoroethyl ureas as alpha 2 adrenergic agents. Google Patents.
  • Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead. National Institutes of Health (NIH).
  • Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead. ACS Medicinal Chemistry Letters.
  • WO2021202553A1 - Cxcr5 antagonists and methods of treating diseases or disorders using same. Google Patents.

Sources

Foundational

Pharmacokinetic Profiling of 4-Fluoro-indan-2-carboxylic Acid: A Technical Guide for Fragment-Based Lead Optimization

Executive Summary & Rationale As a Senior Application Scientist navigating fragment-based drug discovery (FBDD), I frequently encounter the indan-2-carboxylic acid scaffold. This motif is a highly privileged building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As a Senior Application Scientist navigating fragment-based drug discovery (FBDD), I frequently encounter the indan-2-carboxylic acid scaffold. This motif is a highly privileged building block, prominently featured in the development of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists (such as the Sanofi Aventis clinical candidates)[1] and CXCR5 antagonists for B-cell malignancies[2].

The specific derivative, 4-fluoro-indan-2-carboxylic acid (C10H9FO2), represents a strategic structural evolution[3]. The deliberate installation of a fluorine atom at the C4 position of the indane ring serves a dual mechanistic purpose: it acts as a metabolic shield against cytochrome P450 (CYP450)-mediated aromatic hydroxylation, and it subtly modulates the lipophilicity and pKa of the molecule without imposing significant steric bulk[4][5]. However, the presence of the carboxylic acid moiety introduces distinct pharmacokinetic (PK) challenges, primarily poor passive membrane permeability (due to ionization at physiological pH) and susceptibility to Phase II metabolism via UDP-glucuronosyltransferases (UGTs)[4].

This whitepaper provides an in-depth, self-validating methodological framework for the early-stage pharmacokinetic profiling of 4-fluoro-indan-2-carboxylic acid and its downstream derivatives.

Physicochemical Properties & ADME Implications

Before initiating in vitro assays, we must establish the physicochemical baseline. The substitution of hydrogen with fluorine (van der Waals radius 1.47 Å vs. 1.20 Å) maintains the molecule's conformational geometry while significantly altering its electron density[6].

  • Permeability: The carboxylic acid group (pKa ~3.5–4.5) ensures the molecule is predominantly ionized (>99%) in the blood (pH 7.4). This ionization restricts passive transcellular diffusion.

  • Metabolism: While the C4-fluoro group blocks electrophilic attack by CYP enzymes on the indane core[5], the highly polar carboxylic acid is a prime substrate for acyl glucuronidation, a process that generally inactivates the drug and facilitates rapid renal or biliary clearance[4].

Table 1: Baseline Physicochemical Parameters
ParameterValue / CharacteristicADME Consequence
Molecular Formula C10H9FO2[3]Low MW (180.17 g/mol ) favors high ligand efficiency.
LogP (Predicted) ~2.2 - 2.8Moderate lipophilicity; requires formulation optimization for in vivo dosing.
pKa (Acidic) ~3.8 - 4.2Highly ionized at pH 7.4; poor passive permeability; high plasma protein binding (PPB).
Metabolic Liability Carboxylic AcidHigh risk of UGT-mediated acyl glucuronidation.

In Vitro Pharmacokinetic Profiling Protocols

To build a trustworthy PK profile, our assays must interrogate the specific liabilities of fluorinated acidic fragments. The following protocols are designed with built-in causality and self-validation.

Protocol 1: Assessing Permeability & Efflux via Caco-2 Bidirectional Assay

The Causality: Because 4-fluoro-indan-2-carboxylic acid is ionized at intestinal pH, standard Caco-2 assays often yield artificially low permeability. We employ a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) to mimic the microclimate of the small intestine. The slightly acidic apical pH increases the fraction of unionized drug, driving absorptive (A→B) transport.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×10⁵ cells/cm². Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validating tight junction integrity).

  • Dosing Solution Preparation: Dissolve 4-fluoro-indan-2-carboxylic acid in DMSO, then dilute into HBSS buffer (pH 6.5) to a final concentration of 10 µM (Final DMSO ≤ 1%).

  • Assay Execution (A→B and B→A):

    • Absorptive (A→B): Add 0.5 mL dosing solution to the apical chamber. Add 1.5 mL blank HBSS (pH 7.4) to the basolateral chamber.

    • Secretory (B→A): Add 1.5 mL dosing solution (pH 7.4) to the basolateral chamber. Add 0.5 mL blank HBSS (pH 6.5) to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Validation Controls: Run Propranolol (high permeability marker) and Atenolol (low permeability marker) in parallel. Run Digoxin to validate P-glycoprotein (P-gp) efflux activity.

  • Analysis: Quantify via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Protocol 2: Metabolic Stability & Pathway Identification (HLM + UGTs)

The Causality: Standard Human Liver Microsome (HLM) assays only supplement NADPH, capturing CYP450 metabolism. Since the 4-fluoro group shields the indane ring from CYP oxidation[5], a standard HLM assay will falsely report this compound as "highly stable." We must activate the UGT pathway by adding UDP-glucuronic acid (UDPGA) and the pore-forming peptide alamethicin (to allow UDPGA to penetrate the microsomal vesicle and reach the UGT active site).

Step-by-Step Methodology:

  • Microsome Activation: Pre-incubate HLMs (0.5 mg/mL protein) with alamethicin (25 µg/mg protein) on ice for 15 minutes to permeabilize the microsomal membranes.

  • Reaction Mixture: In a 96-well plate, combine the activated HLMs, 100 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, and 1 µM 4-fluoro-indan-2-carboxylic acid.

  • Initiation: Initiate the Phase I + Phase II reaction by adding a cofactor cocktail: 1 mM NADPH and 2 mM UDPGA.

  • Kinetic Sampling: Incubate at 37°C. At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.

  • Validation Controls: Use Diclofenac as a positive control for UGT-mediated acyl glucuronidation.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant for parent depletion to calculate intrinsic clearance ( CLint​ ) and scan for the +176 Da mass shift indicative of the acyl glucuronide metabolite.

In Vivo Pharmacokinetic Profiling (Rodent Model)

Transitioning from in vitro to in vivo requires careful formulation. The acidic nature of the compound dictates its solubility profile.

Study Design & Formulation:

  • Subjects: Male Sprague-Dawley rats (n=3 per route).

  • Intravenous (IV) Dosing (1 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline. The pH may need adjustment to ~7.5 using dilute NaOH to ensure complete dissolution of the carboxylic acid.

  • Oral (PO) Dosing (10 mg/kg): Formulate as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween-80 in water, or as a solution if buffered appropriately.

  • Sampling: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Use K2​EDTA tubes.

  • Bioanalysis: Extract plasma via protein precipitation (Acetonitrile:Plasma 3:1). Analyze using a triple quadrupole LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the [M−H]− transition (m/z 179.0 → product ion).

Table 2: Expected Benchmark PK Parameters for Indan-2-carboxylic Acids

(Note: Values are representative benchmarks for this chemical class based on structural analogs)

RouteDoseCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Clearance (mL/min/kg)Vdss (L/kg)Bioavailability (%F)
IV 1 mg/kg800 - 1200-1500 - 25008.0 - 12.0 (Low)0.2 - 0.4 (Low)-
PO 10 mg/kg4000 - 60000.5 - 1.010000 - 18000--65% - 85%

Interpretation: The low Volume of Distribution ( Vdss​ ) is characteristic of highly plasma-protein-bound acidic drugs. The rapid Tmax​ suggests efficient absorption in the upper GI tract where the local pH favors the unionized form.

Visualizations of the PK Architecture

To synthesize the logical flow of our profiling strategy and the mechanistic biotransformation of the compound, the following diagrams map the experimental cascade and metabolic pathways.

PK_Workflow A Physicochemical Profiling (pKa, LogD) B In Vitro ADME (Caco-2, HLM+UGT) A->B C In Vivo PK (IV/PO Rodent) B->C D LC-MS/MS Bioanalysis C->D E PK Parameter Calculation D->E

Caption: Workflow for the pharmacokinetic profiling of fluorinated acidic fragments.

Metabolic_Pathway Parent 4-Fluoro-indan-2-carboxylic acid (Parent Compound) CYP CYP450 Oxidation (Indane Ring) Parent->CYP Phase I UGT UGT Glucuronidation (Carboxylic Acid) Parent->UGT Phase II (Major) Blocked Blocked by 4-Fluoro Substitution CYP->Blocked AcylGluc Acyl Glucuronide Metabolite UGT->AcylGluc Excretion Renal/Biliary Excretion AcylGluc->Excretion

Caption: Primary metabolic pathways highlighting UGT-mediated glucuronidation and CYP450 shielding.

References

  • Benchchem. 4-Fluoro-indan-2-carboxylic Acid.
  • Google Patents. WO2021202553A1 - Cxcr5 antagonists and methods of treating diseases or disorders using same.
  • PMC. Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead.
  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Annual Reviews. METABOLISM OF FLUORINE-CONTAINING DRUGS.
  • ACS Publications. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.

Sources

Exploratory

Synthesis Pathways for 4-Fluoro-Indan-2-Carboxylic Acid Discovery: A Technical Guide for Preclinical Development

Executive Summary & Pharmacological Relevance The discovery and synthesis of 4-fluoro-indan-2-carboxylic acid (also denoted as 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid) represents a critical pathway in modern med...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The discovery and synthesis of 4-fluoro-indan-2-carboxylic acid (also denoted as 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid) represents a critical pathway in modern medicinal chemistry. This bicyclic aliphatic acid serves as a privileged scaffold and key intermediate in the development of several high-value therapeutic agents. Most notably, its derivatives are utilized as potent antagonists for the CXCR5 G-protein coupled receptor (GPCR) to treat autoimmune and inflammatory diseases like rheumatoid arthritis and multiple sclerosis[1]. Additionally, this moiety is foundational in synthesizing alpha-2 adrenergic agonists for pain management[2] and targeted histone deacetylase (HDAC) inhibitors[3].

This whitepaper provides an in-depth, self-validating technical guide to the synthesis of 4-fluoro-indan-2-carboxylic acid, evaluating both linear and convergent retrosynthetic strategies to empower drug development professionals with scalable, high-yield methodologies.

Strategic Retrosynthetic Analysis

When designing a synthesis route for fluorinated indane derivatives, chemists must navigate the inherent risks of hydrodefluorination and unwanted ring-opening reactions. Two primary retrosynthetic strategies emerge:

  • The Linear Indanone Reduction Pathway: A highly controlled, sequential modification starting from commercially available 4-fluoro-1-indanone. This route relies on alpha-carboxylation followed by a mild ionic hydrogenation to preserve the carbon-fluorine bond[2].

  • The Convergent Malonic Ester Pathway: A classical ring-closing approach utilizing a fluorinated ortho-dihalo-xylene and a malonic ester derivative[4]. While theoretically shorter, this route requires strict control over cyclization thermodynamics.

Comparative Analysis of Synthesis Routes
Synthesis RouteStep CountEst. Overall YieldKey ReagentsScalabilityPrimary Risk Factor
Indanone Reduction (Linear) 360–75%NaH, (MeO)₂CO, Et₃SiH, TFAHighExothermic hydride addition
Malonic Ester (Convergent) 235–50%NaOEt, Diethyl malonateModerateIntermolecular polymerization

Primary Synthesis Workflow: The Indanone Route

The linear pathway is the industry standard for producing 4-fluoro-indan-2-carboxylic acid due to its high fidelity and predictable scale-up behavior.

SynthesisWorkflow A 4-Fluoro-1-indanone B Carboxylation NaH, (MeO)2CO A->B C β-Keto Ester Intermediate B->C D Ionic Hydrogenation Et3SiH, TFA C->D E Methyl/Ethyl Ester Intermediate D->E F Saponification KOH, EtOH/H2O E->F G 4-Fluoro-indan-2- carboxylic acid F->G

Fig 1. Linear synthesis workflow for 4-fluoro-indan-2-carboxylic acid via ionic hydrogenation.

Step-by-Step Experimental Protocols & Causality
Protocol A: Carboxylation to 4-Fluoro-1-oxo-indan-2-carboxylic acid methyl ester
  • Objective: Install the carboxylic acid precursor at the C2 position.

  • Procedure: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C. Add a solution of 4-fluoro-1-indanone (1.0 eq) dissolved in an excess of dimethyl carbonate ((MeO)₂CO, 3.0 eq) and THF dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate in vacuo[2].

  • Causality & Validation: NaH irreversibly deprotonates the alpha-carbon to form a thermodynamic enolate. Dimethyl carbonate acts simultaneously as the electrophile and a co-solvent. Maintaining a large excess of the carbonate electrophile is critical to prevent the enolate from attacking unreacted 1-indanone, which would result in a parasitic self-aldol condensation byproduct.

Protocol B: Ionic Hydrogenation to 4-Fluoro-indan-2-carboxylic acid methyl ester
  • Objective: Deoxygenate the C1 ketone without cleaving the C4-Fluorine bond.

  • Procedure: Dissolve the crude β-keto ester from Protocol A in neat Trifluoroacetic acid (TFA, 10 eq) at 0 °C. Slowly add Triethylsilane (Et₃SiH, 3.0 eq) dropwise. Stir the mixture at room temperature for 12 hours. Remove TFA under reduced pressure, neutralize the residue with saturated NaHCO₃, and extract with Dichloromethane (DCM)[2].

  • Causality & Validation: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) poses a severe risk of hydrodefluorination at the aromatic ring. Ionic hydrogenation circumvents this. TFA strongly protonates the ketone, generating a highly reactive oxocarbenium ion. Et₃SiH acts as a mild, selective hydride donor that attacks the carbocation, cleanly reducing the ketone to a methylene group while leaving the aryl fluoride completely intact.

Protocol C: Saponification to the Free Acid
  • Objective: Hydrolyze the ester to yield the final active pharmaceutical intermediate.

  • Procedure: Dissolve the 4-fluoro-indan-2-carboxylic acid methyl (or ethyl) ester (1.0 eq) in Ethanol (EtOH, 0.01 M). Add 5M aqueous KOH (approx. 6.0 eq) and stir the reaction mixture at room temperature overnight. Concentrate the mixture in vacuo to remove EtOH, dissolve the residue in distilled water, and acidify with concentrated HCl until the solution reaches pH 2. Extract the precipitated product with EtOAc (3x), wash the combined organics with brine, dry, and evaporate to yield the pure acid[1].

  • Causality & Validation: The biphasic/mixed solvent system ensures the lipophilic ester and the hydrophilic hydroxide salt remain in the same phase, facilitating nucleophilic acyl substitution. Acidification to pH 2 strictly ensures the complete protonation of the carboxylate salt, driving the phase transfer of the free acid into the organic extraction layer.

Alternative Strategy: The Convergent Malonic Ester Pathway

For specific supply-chain constraints, a convergent approach can be utilized. This hypothetical synthesis involves the preparation of a fluorinated ortho-dihalo-xylene (e.g., 1,2-bis(bromomethyl)-3-fluorobenzene)[4].

Mechanism: The dihalo-xylene is reacted with diethyl malonate in the presence of a strong alkoxide base (e.g., NaOEt). The base deprotonates the acidic methylene of the malonate, triggering a sequential double S_N2 alkylation that closes the cyclopentane ring, forming a diethyl 4-fluoro-indane-2,2-dicarboxylate intermediate[4]. Subsequent rigorous basic hydrolysis followed by thermal decarboxylation (heating to 150 °C) yields the target mono-carboxylic acid.

Critical Constraint: While elegant, this pathway is prone to intermolecular alkylation, leading to polymeric chains rather than the desired bicyclic system. It strictly requires high-dilution conditions (Ruggli-Ziegler principle), which significantly reduces volumetric efficiency during industrial scale-up.

Downstream Application: CXCR5 Signaling Inhibition

Once synthesized, 4-fluoro-indan-2-carboxylic acid is frequently coupled with various anilines or amines to form potent carboxamide derivatives. These derivatives act as highly selective inhibitors of the CXCR5 receptor, a GPCR responsible for B cell migration and the exacerbation of autoimmune conditions[1].

CXCR5Pathway Ligand CXCL13 Ligand Receptor CXCR5 Receptor (GPCR) Ligand->Receptor Activation GProtein Gαi Protein Complex Receptor->GProtein Signal Transduction Inhibitor 4-Fluoro-indan-2-carboxamide (Target Drug) Inhibitor->Receptor Allosteric/Orthosteric Block AC Adenylyl Cyclase GProtein->AC Inhibition of cAMP B_Cell B Cell Migration & Inflammation GProtein->B_Cell Kinase Cascades (PI3K)

Fig 2. Mechanism of action for CXCR5 inhibitors derived from 4-fluoro-indan-2-carboxylic acid.

By blocking the interaction between the CXCL13 ligand and the CXCR5 receptor, the indane-derived drugs halt the downstream Gαi signaling cascade, effectively preventing the pathological accumulation of B cells in lymphoid tissues[1].

References

  • Benchchem. "4-Fluoro-indan-2-carboxylic Acid". Benchchem.
  • Google Patents. "US20100113462A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds". Google Patents.
  • Google Patents. "US7598417B2 - Substituted fluoroethyl ureas as alpha 2 adrenergic agents". Google Patents.
  • Google Patents. "EP2701699B1 - Inhibitors of histone deacetylase". Google Patents.

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 4-Fluoro-indan-2-carboxylic Acid: A Technical Guide

Executive Summary 4-Fluoro-indan-2-carboxylic acid (4-FICA) is a highly versatile fluorinated bicyclic scaffold utilized extensively in medicinal chemistry and advanced materials science[1]. Derivatives of the indane-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-indan-2-carboxylic acid (4-FICA) is a highly versatile fluorinated bicyclic scaffold utilized extensively in medicinal chemistry and advanced materials science[1]. Derivatives of the indane-2-carboxylic acid framework are recognized as privileged structures, frequently serving as core pharmacophores in the development of potent receptor agonists, such as Peroxisome Proliferator-Activated Receptor delta (PPARδ) modulators used in fibrotic and metabolic disease research[2].

Understanding the thermodynamic stability of 4-FICA is critical for drug development professionals. The molecule's stability profile is governed by a delicate interplay between the conformational flexibility of the indane ring and the profound stereoelectronic effects exerted by the C4-fluorine atom. This whitepaper provides an in-depth analysis of these thermodynamic principles, synthesizes key quantitative data, and outlines field-proven, self-validating protocols for empirical stability profiling.

Structural & Conformational Thermodynamics

The thermodynamic stability of 4-FICA cannot be treated as a static property; it is a dynamic equilibrium dictated by ring puckering and substituent effects.

Ring Puckering Dynamics of the Indane Scaffold

Unlike fully aromatic systems, the five-membered ring of the indane scaffold is not planar. It undergoes a continuous puckering motion (pseudorotation) to relieve torsional strain between the adjacent methylene groups. In unsubstituted indane, the barrier to this ring-puckering tunneling motion has been experimentally determined via rotational spectroscopy to be approximately 434 cm⁻¹ (equivalent to ~1.24 kcal/mol)[3].

When a carboxylic acid is introduced at the C2 position, the symmetry of the indane system is broken. The sp³-hybridized C2 carbon forces the cyclopentene-like ring to adopt distinct envelope or twist conformations. The thermodynamic minimum occurs when the bulky carboxylic acid group occupies a pseudo-equatorial (C2-exo) position. This orientation minimizes 1,3-allylic steric strain with the aromatic ring and avoids unfavorable diaxial interactions with the pseudo-axial protons at the C1 and C3 positions.

Stereoelectronic Effects of C4-Fluorination

The introduction of a fluorine atom at the C4 position fundamentally alters the thermodynamic landscape of the molecule:

  • Inductive Stabilization: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This effect propagates through the σ-bond framework, slightly lowering the pKa of the C2-carboxylic acid compared to its non-fluorinated counterpart, thereby increasing the thermodynamic stability of the conjugate base in physiological environments.

  • Oxidative Resistance: By withdrawing electron density from the fused aromatic ring, the C4-fluorine lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This thermodynamic shift makes the aromatic system significantly less susceptible to electrophilic attack and oxidative degradation, a crucial factor for the metabolic stability of 4-FICA-derived Active Pharmaceutical Ingredients (APIs).

ConformationalDynamics A C2-Endo Conformer (Pseudo-axial) B Planar Transition State (High Energy) A->B Activation Energy (~1.2 - 1.5 kcal/mol) C C2-Exo Conformer (Pseudo-equatorial) A->C ΔG < 0 (Spontaneous) B->C Relaxation (Thermodynamic Minimum)

Conformational equilibrium of the indane ring highlighting the pseudo-equatorial preference.

Quantitative Thermodynamic Data Synthesis

While specific empirical datasets for every fluorinated derivative vary by crystallization conditions, the baseline thermodynamic parameters for 4-FICA can be accurately synthesized from its structural analogs (such as unsubstituted indan-2-carboxylic acid, which exhibits a melting point onset of 128-132 °C[4]) and computational thermodynamic models.

Table 1: Synthesized Thermodynamic Parameters for 4-FICA

ParameterValue / RangeCausality / Structural Driver
Ring Puckering Barrier ( Ea​ ) ~1.24 - 1.50 kcal/molTorsional strain relief in the cyclopentene-like ring[3].
Conformational ΔG (Axial Eq) -1.2 to -1.8 kcal/molMinimization of 1,3-allylic strain by the C2-carboxyl group.
Melting Point Onset ( Tm​ ) 128 °C - 135 °CCrystal lattice energy driven by intermolecular hydrogen bonding of the carboxylic acid[4].
Thermal Decomposition ( Td​ ) > 260 °CHigh C-F bond dissociation energy (~116 kcal/mol) and aromatic stability.
Estimated pKa (Aqueous) ~4.2 - 4.4Inductive (-I) stabilization of the carboxylate anion by the C4-Fluorine.

Experimental Workflows: Self-Validating Protocols

To establish trustworthiness and ensure scientific integrity, thermodynamic profiling must rely on self-validating systems. The following protocols detail the methodologies required to empirically verify the stability of 4-FICA.

Protocol 1: Thermal Stability & Degradation Kinetics (DSC/TGA)

This protocol isolates phase transition thermodynamics (melting, polymorphism) from chemical degradation (decarboxylation, oxidation).

  • System Calibration (Internal Control): Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: Ensures absolute accuracy of the temperature and enthalpy measurements before analyzing the unknown sample.

  • Sample Preparation: Accurately weigh 2.0 - 5.0 mg of high-purity 4-FICA into an aluminum crucible. Seal with a pin-holed lid to allow outgassing without pressure buildup.

  • Inert Atmosphere Purge: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Causality: An inert atmosphere prevents oxidative artifacts, ensuring that any observed exothermic events are strictly due to inherent thermal instability rather than combustion.

  • Thermal Execution: Heat the sample from 25 °C to 350 °C at a controlled rate of 10 °C/min.

  • Data Synthesis: Correlate the DSC endotherm (melting phase transition) with the Thermogravimetric Analysis (TGA) mass-loss curve. The onset of mass loss defines the thermodynamic limit of chemical stability ( Td​ ).

Protocol 2: Conformational Thermodynamics via Variable-Temperature NMR (VT-NMR)

To quantify the ΔG , ΔH , and ΔS of the indane ring puckering, VT-NMR is utilized to observe the dynamic exchange of the C2 proton.

  • Solvent Selection & Preparation: Dissolve 15 mg of 4-FICA in 0.6 mL of anhydrous CDCl3​ containing 0.03% TMS as an internal standard. Causality: CDCl3​ remains liquid down to -60 °C, allowing for the observation of slow-exchange conformational regimes.

  • Spectral Acquisition: Acquire high-resolution ¹H-NMR spectra starting at +25 °C. Sequentially lower the probe temperature in 10 °C increments down to -60 °C, allowing 5 minutes of thermal equilibration at each step.

  • Line Shape Analysis: Monitor the multiplet corresponding to the C2-proton (typically around 3.0 - 3.5 ppm). As the temperature drops below the coalescence temperature ( Tc​ ), the signal will broaden and eventually split into two distinct signals representing the pseudo-axial and pseudo-equatorial conformers.

  • Thermodynamic Extraction: Calculate the exchange rate constant ( k ) at each temperature using line-shape fitting. Plot ln(k/T) versus 1/T (Eyring Plot) to extract the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of the puckering motion.

Workflow S1 Phase 1: Sample Preparation (High Purity 4-FICA & Internal Standards) S2 Phase 2A: Thermal Analysis (DSC / TGA under N2) S1->S2 Solid State S3 Phase 2B: Solution Dynamics (VT-NMR in CDCl3) S1->S3 Solution State S4 Phase 3: Thermodynamic Parameter Extraction (Tm, Td, ΔH‡, ΔS‡, ΔG) S2->S4 Phase Transition & Degradation Limits S3->S4 Conformational Exchange Rates (Eyring Plot)

Self-validating experimental workflow for the comprehensive thermodynamic profiling of 4-FICA.

References

  • Protection from liver fibrosis by a peroxisome proliferator-activated receptor δ agonist - PNAS. Available at: [Link]

  • Conformations of indan and 2-indanol: A combined study by UV laser spectroscopy and quantum chemistry calculation - ResearchGate. Available at: [Link]

Sources

Exploratory

The Strategic Role of 4-Fluoro-indan-2-carboxylic Acid in Medicinal Chemistry: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, the selection of a core structural scaffold dictates a molecule's pharmacokinetic destiny and pharmacodynamic efficacy. 4-Fluoro-indan-2-carboxylic acid (4-FIC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the selection of a core structural scaffold dictates a molecule's pharmacokinetic destiny and pharmacodynamic efficacy. 4-Fluoro-indan-2-carboxylic acid (4-FICA) —also known systematically as 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid—has emerged as a highly privileged, versatile building block. By combining the conformational rigidity of the indane ring, the metabolic shielding of a strategically placed fluorine atom, and the synthetic versatility of a C2-carboxylic acid, 4-FICA serves as the foundation for multiple therapeutic classes.

This technical guide explores the mechanistic rationale behind 4-FICA, its divergent applications in synthesizing α2​ -adrenergic agonists and CXCR5 antagonists, and the self-validating synthetic protocols required to manipulate this scaffold effectively.

Molecular Rationale: The Power of Fluorinated Indanes

The integration of 4-FICA into a drug development pipeline is rarely accidental; it is a calculated decision driven by structure-activity relationship (SAR) optimization. As noted in chemical profiling by 1 [1], the scaffold provides distinct points for chemical modification while imparting critical physicochemical benefits:

  • Conformational Restriction: The bicyclic indane system restricts the rotational degrees of freedom compared to acyclic analogs, locking attached pharmacophores into predictable, high-affinity vectors for receptor binding pockets.

  • Metabolic Shielding via Fluorination: The C4 position on the aromatic ring is a common site for cytochrome P450-mediated oxidation. Substituting hydrogen with fluorine (a bioisostere with a similar van der Waals radius) significantly increases the bond dissociation energy, blocking oxidative degradation without introducing steric bulk.

  • Electronic Modulation: The strong inductive electron-withdrawing effect of the fluorine atom subtly lowers the pKa​ of the adjacent C2-carboxylic acid and alters the electron density of the aromatic ring, which can enhance π−π stacking interactions with target proteins.

Quantitative Data: Physicochemical Impact of 4-Fluoro Substitution

The table below summarizes the theoretical and practical impacts of transitioning from a standard indane scaffold to the 4-FICA scaffold.

PropertyIndan-2-carboxylic acid4-Fluoro-indan-2-carboxylic acidCausality / Pharmacological Impact
Molecular Weight 162.19 g/mol 180.17 g/mol Minimal increase; maintains a low MW budget for subsequent lead optimization.
C4-X Bond Energy ~410 kJ/mol (C-H)~485 kJ/mol (C-F)Increased bond strength prevents CYP450 oxidative metabolism at the C4 position.
Lipophilicity (LogP) ~2.1~2.4Fluorine increases lipophilicity, enhancing membrane permeability and BBB penetration.
pKa​ (Carboxylic Acid) ~4.5~4.3Inductive electron withdrawal slightly lowers pKa​ , altering target binding affinity.
Steric Volume (C4) 1.20 Å (vdw radius)1.47 Å (vdw radius)Fluorine acts as a bioisostere for hydrogen with minimal steric disruption to receptor fit.

Therapeutic Axis I: CXCR5 Antagonists for Autoimmune Diseases

One of the most prominent applications of 4-FICA is in the development of CXCR5 antagonists . CXCR5 is a G-protein coupled receptor (GPCR) that interacts with the CXCL13 ligand. This signaling axis is responsible for the migration and activation of B-cells in lymphoid tissues. Overexpression of this pathway is heavily implicated in autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus, as well as B-cell malignancies.

According to patent literature2 [2] and3[3], 4-FICA is utilized to synthesize substituted benzoylamino-indan-2-carboxylic acids. The fluorinated indane core fits precisely into the hydrophobic transmembrane pocket of CXCR5, acting as a competitive inhibitor that blocks CXCL13 binding, thereby halting downstream PI3K/Akt signaling and B-cell migration.

CXCR5_Pathway CXCL13 CXCL13 Ligand CXCR5 CXCR5 Receptor (GPCR) CXCL13->CXCR5 Binds G_protein Gαi Protein Activation CXCR5->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits PI3K PI3K / Akt Pathway G_protein->PI3K Activates BCell B-Cell Migration & Activation PI3K->BCell Promotes Drug 4-FICA Derived Antagonist Drug->CXCR5 Competitive Inhibition

Fig 1: CXCR5/CXCL13 signaling pathway and the inhibitory role of 4-FICA derived antagonists.

Therapeutic Axis II: α2​ -Adrenergic Receptor Agonists

Beyond immunology, 4-FICA is a critical precursor in neuropharmacology. As detailed in4 [4], the compound is utilized to synthesize substituted fluoroethyl ureas, which act as potent α2​ -adrenergic receptor agonists. These agents are deployed to alleviate chronic neuropathic pain, allodynia, and muscle spasticity.

To achieve this, the C2-carboxylic acid of 4-FICA is converted into an isocyanate via a Curtius rearrangement. The resulting 4-fluoro-2-isocyanato-indane is subsequently trapped with various amines to form the biologically active urea pharmacophore.

Synthetic_Workflow Start 4-Fluoro-indan-2-carboxylic acid (4-FICA) DPPA DPPA, Et3N, Toluene (Curtius Rearrangement) Start->DPPA Ester Esterification (EtOH, H+) Start->Ester Isocyanate 4-Fluoro-2-isocyanato-indane DPPA->Isocyanate Amine Fluoroethylamine Addition Isocyanate->Amine Urea Substituted Fluoroethyl Urea (Alpha-2 Adrenergic Agonist) Amine->Urea Ester_Int 4-FICA Ethyl Ester Ester->Ester_Int Saponification KOH, EtOH/H2O (Saponification) Ester_Int->Saponification FreeAcid 4-FICA (Free Acid) Saponification->FreeAcid Coupling HATU, DIPEA, DMF + Amine Core FreeAcid->Coupling CXCR5_Drug Benzoylamino-indan-2-carboxylic acid (CXCR5 Antagonist) Coupling->CXCR5_Drug

Fig 2: Divergent synthetic workflows utilizing 4-FICA for distinct therapeutic targets.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and In-Process Controls (IPCs) to verify success at each step.

Protocol A: Synthesis of 4-Fluoro-2-isocyanato-indane via Curtius Rearrangement

Target Application: α2​ -Adrenergic Agonists

Causality: Diphenylphosphoryl azide (DPPA) is selected over the traditional acid chloride/sodium azide method. DPPA allows for a safer, one-pot conversion of the carboxylic acid directly to the acyl azide, avoiding the isolation of explosive intermediates. Toluene is chosen as the solvent because its boiling point (110°C) provides the exact thermal energy required to drive the rearrangement of the acyl azide into the isocyanate while expelling nitrogen gas.

Step-by-Step Methodology:

  • Preparation: Suspend 4-FICA (1.0 eq) in anhydrous toluene (0.2 M) under an inert argon atmosphere.

  • Activation: Add triethylamine ( Et3​N , 1.2 eq) to deprotonate the carboxylic acid, followed by the dropwise addition of DPPA (1.1 eq) at room temperature.

  • Rearrangement: Slowly heat the reaction mixture to 90–100°C.

    • Self-Validation (IPC 1): Observe the reaction. The continuous evolution of N2​ gas (bubbling) visually confirms the Curtius rearrangement is actively occurring.

  • Completion: Stir at 100°C for 2 hours until gas evolution ceases.

  • Verification (IPC 2): Withdraw a 0.1 mL aliquot and perform rapid IR spectroscopy. The protocol is validated as successful when the broad carboxylic acid O-H stretch (~2500-3300 cm−1 ) disappears, replaced by a sharp, intense isocyanate N=C=O stretch at ~2250-2270 cm−1 .

  • Downstream Use: The resulting isocyanate solution can be cooled and reacted directly with an amine to form the target urea.

Protocol B: Saponification of 4-FICA Ethyl Ester

Target Application: CXCR5 Antagonists

Causality: In multi-step syntheses (such as the preparation of complex CXCR5 antagonists), 4-FICA is often protected as an ethyl ester. To prepare it for HATU-mediated amide coupling, it must be saponified. Potassium hydroxide (KOH) in an ethanol/water mixture is utilized; ethanol ensures the lipophilic indane ester remains fully solvated, while water delivers the hydroxide nucleophile for ester cleavage.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-fluoro-indan-2-carboxylic acid ethyl ester (1.0 eq) in Ethanol (0.1 M) and stir at room temperature.

  • Hydrolysis: Add 5M aqueous KOH (5.0 eq) dropwise. Stir the mixture at room temperature overnight.

    • Self-Validation (IPC 1): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The protocol is proceeding correctly when the high- Rf​ non-polar ester spot completely disappears, leaving only a baseline spot corresponding to the highly polar potassium carboxylate salt.

  • Concentration: Remove the ethanol in vacuo and redissolve the aqueous residue in distilled water.

  • Acidification: Slowly add concentrated HCl dropwise until the solution reaches pH 2.

    • Self-Validation (IPC 2): The sudden, dense precipitation of a white solid visually validates the formation of the free 4-FICA, which is insoluble in highly acidic aqueous media.

  • Isolation: Extract the aqueous mixture with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure 4-FICA free acid, ready for HATU coupling.

References

  • Benchchem - 4-Fluoro-indan-2-carboxylic Acid Product Profile & Applications. Available at: 1

  • US20100113462A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds. Google Patents. Available at:2

  • WO2008151211A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds. Google Patents. Available at: 3

  • US7598417B2 - Substituted fluoroethyl ureas as alpha 2 adrenergic agents. Google Patents. Available at:4

Sources

Foundational

Physicochemical Profiling of 4-Fluoro-indan-2-carboxylic Acid: Molecular Weight, pKa Modulation, and Analytical Methodologies

Introduction: The Strategic Value of Fluorinated Indanes In the realm of Fragment-Based Drug Discovery (FBDD) and rational drug design, the indane scaffold is highly prized for its ability to confer conformational restri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Indanes

In the realm of Fragment-Based Drug Discovery (FBDD) and rational drug design, the indane scaffold is highly prized for its ability to confer conformational restriction, thereby reducing the entropic penalty upon target binding[1]. 4-Fluoro-indan-2-carboxylic acid (4-FICA) serves as a versatile synthetic intermediate and bioisosteric building block[1]. As a Senior Application Scientist, I approach the physicochemical characterization of such molecules not merely as data collection, but as a foundational step in predicting pharmacokinetics (ADME). The strategic deployment of fluorine in this scaffold is specifically intended to modulate lipophilicity, block metabolic liabilities, and fine-tune the acidity (pKa) of the carboxylic acid group[1][2].

Molecular Weight and Structural Characteristics

The physical mass and exact isotopic composition of a fragment dictate its ligand efficiency and mass spectrometry profile. 4-Fluoro-indan-2-carboxylic acid possesses a molecular formula of C10H9FO2 [1][3].

Based on standard atomic weights, the molecular weight is 180.17 g/mol [1]. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is 180.05865 Da [3]. The structure features a rigid bicyclic indane ring, a carboxylic acid functional group at the C2 position, and a highly electronegative fluorine atom at the C4 position. This specific spatial arrangement is the primary driver of the molecule's unique acid-base behavior.

Acid-Base Mechanics: Predicting the pKa Shift

The ionization constant (pKa) of a drug candidate dictates its solubility, membrane permeability, and target affinity at physiological pH. To understand the pKa of 4-FICA, we must first establish the baseline acidity of its non-fluorinated parent compound, indan-2-carboxylic acid, which has a predicted pKa of 4.65 ± 0.20 [4].

The introduction of a fluorine atom at the C4 position fundamentally alters the electronic landscape of the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the σ-bond framework[5]. When the carboxylic acid at C2 deprotonates, the resulting carboxylate anion is stabilized by this electron withdrawal, dispersing the negative charge[5].

Because the inductive effect decays with distance (the C4 fluorine is four bonds away from the C2 carboxylate carbon), the acid-strengthening effect is moderate but highly reproducible. Based on structure-property relationship (SPR) data of similar fluorinated carboxylic acids, this substitution is expected to lower the pKa by approximately 0.15 to 0.25 log units compared to the base scaffold[2][5]. Consequently, the estimated aqueous pKa of 4-fluoro-indan-2-carboxylic acid is ~4.40 - 4.50 .

SPR N1 Indan-2-carboxylic acid (Base pKa ~ 4.65) N2 Fluorine Substitution (C4 Position) N1->N2 N3 Inductive Effect (-I) Through σ-bonds N2->N3 N4 Carboxylate Anion Stabilization N3->N4 N5 4-Fluoro-indan-2-carboxylic acid (Shifted pKa ~ 4.40) N4->N5

Caption: Mechanistic pathway of pKa modulation via fluorine inductive effects.

Self-Validating Experimental Protocol for pKa Determination

Relying solely on computational pKa predictions can lead to late-stage compound attrition; experimental validation is non-negotiable. However, 4-FICA presents a specific analytical challenge: its lipophilic indane core limits aqueous solubility, often causing precipitation before the titration equivalence point is reached. To circumvent this, we employ a cosolvent potentiometric titration coupled with Yasuda-Shedlovsky extrapolation .

The Trustworthiness Pillar (Self-Validation): To ensure this protocol acts as a self-validating system, a reference standard (e.g., benzoic acid, known aqueous pKa = 4.20) must be titrated in parallel under identical cosolvent conditions. If the extrapolated pKa of the standard deviates by more than 0.05 units from its established literature value, the system automatically flags an error, requiring recalibration of the glass electrode and reassessment of the solvent dielectric constants.

Step-by-Step Methodology:
  • Solvent Preparation: Prepare three cosolvent mixtures of Methanol/Water at 30%, 40%, and 50% (w/w) methanol to ensure complete dissolution of the analyte.

  • Sample Preparation: Dissolve 4-FICA to achieve a 2.0 mM concentration in each cosolvent mixture. Prepare a parallel set using benzoic acid (2.0 mM) as the internal validation standard.

  • Electrode Calibration: Calibrate the glass pH electrode using Gran's plot method in the respective cosolvent mixtures to account for liquid junction potential differences.

  • Titration Execution: Under a continuous argon purge (to prevent CO₂ absorption, which forms carbonic acid and skews results), titrate the samples using 0.1 M aqueous KOH at a strictly controlled temperature of 25.0 ± 0.1 °C[5].

  • Data Acquisition & First Derivative Analysis: Record the pH versus titrant volume. Identify the equivalence point using the peak of the first derivative plot (dpH/dV)[5]. The apparent pKa (psKa) is extracted at the half-equivalence point.

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa values against the inverse dielectric constant (1/ε) of the respective cosolvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3 at 25 °C) to determine the true aqueous pKa.

Workflow A 1. Sample Preparation (4-FICA in MeOH/H2O) B 2. Potentiometric Titration (0.1M KOH under Argon) A->B C 3. Data Acquisition (pH vs. Volume) B->C D 4. First Derivative Analysis (dpH/dV) C->D E 5. Apparent pKa (psKa) Determination D->E F 6. Yasuda-Shedlovsky Extrapolation (Aqueous pKa) E->F

Caption: Workflow for potentiometric pKa determination using cosolvent extrapolation.

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters for 4-fluoro-indan-2-carboxylic acid, serving as a quick-reference guide for molecular modeling and formulation scientists.

ParameterValueAnalytical Source / Methodology
Molecular Formula C10H9FO2PubChemLite[3]
Molecular Weight 180.17 g/mol Benchchem[1]
Monoisotopic Mass 180.05865 DaPubChemLite[3]
Base Scaffold pKa 4.65 ± 0.20LookChem (Indan-2-carboxylic acid)[4]
Estimated pKa (4-FICA) ~4.40 - 4.50Inductive Shift Extrapolation[2][5]

References

  • Benchchem. "4-Fluoro-indan-2-carboxylic Acid." Benchchem Product Catalog.
  • PubChemLite. "C10H9FO2 - Explore." University of Luxembourg.
  • LookChem. "2-INDANCARBOXYLIC ACID." LookChem Database.
  • eScholarship. "Structure-property relationships of fluorinated carboxylic acid bioisosteres." University of California.
  • Benchchem. "Comparison of acidity between fluorinated and non-fluorinated carboxylic acids." Benchchem Technical Articles.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Amidation Protocol for 4-Fluoro-indan-2-carboxylic Acid Amide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Context The indane scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Context

The indane scaffold is a privileged structure in medicinal chemistry. Specifically, derivatives of 4-fluoro-indan-2-carboxylic acid serve as critical intermediates in the synthesis of potent CXCR5 receptor antagonists (investigated for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis)[1] and alpha-2 adrenergic receptor agonists (utilized in pain management)[2].

This application note details a robust, four-step linear synthesis from commercially available 4-fluoro-1-indanone to 4-fluoro-indan-2-carboxylic acid amide. The protocol is designed as a self-validating system, prioritizing high regioselectivity, scalable purification, and the minimization of epimerization during the final amidation step.

Mechanistic Pathway & Workflow

The synthesis relies on a sequence of enolate carboxylation, ionic hydrogenation, saponification, and coupling-reagent-mediated amidation.

SynthesisRoute SM 4-Fluoro-1-indanone Int1 Methyl 4-fluoro-1-oxo- indan-2-carboxylate SM->Int1 (MeO)2CO, NaH THF, 0°C to RT Int2 Methyl 4-fluoro- indan-2-carboxylate Int1->Int2 Et3SiH, TFA DCM, 0°C to RT Int3 4-Fluoro-indan-2- carboxylic acid Int2->Int3 KOH, EtOH/H2O RT Product 4-Fluoro-indan-2- carboxylic acid amide Int3->Product HATU, DIPEA, NH4Cl DMF, RT

Figure 1: Four-step synthetic workflow for 4-fluoro-indan-2-carboxylic acid amide.

Causality in Experimental Design
  • Ionic Hydrogenation (Step 2): Triethylsilane ( Et3​SiH ) in Trifluoroacetic acid (TFA) is selected over traditional Palladium-catalyzed hydrogenation ( Pd/C,H2​ ). The benzylic ketone is efficiently reduced via a carbocation intermediate, while the ester moiety remains untouched. This avoids potential defluorination that can occur under harsh transition-metal hydrogenation conditions[2].

  • Amidation Kinetics (Step 4): HATU is utilized as the coupling reagent rather than standard carbodiimides (e.g., EDC/DCC). The HOAt-derived active ester formed by HATU undergoes rapid aminolysis with ammonium chloride ( NH4​Cl ), which outcompetes potential base-catalyzed epimerization at the acidic C2 position of the indane ring.

Quantitative Reaction Parameters

StepTransformationKey ReagentsEquivalentsTemp / TimeExpected Yield
1 CarboxylationDimethyl carbonate, NaH2.5 eq, 2.0 eq0 °C RT, 4 h82 - 88%
2 Deoxygenation Et3​SiH , TFA6.0 eq, Solvent0 °C RT, 12 h75 - 80%
3 Saponification5M KOH (aq)3.0 eqRT, 16 h> 90%
4 AmidationHATU, DIPEA, NH4​Cl 1.2 eq, 3.0 eq, 2.0 eqRT, 4 h85 - 92%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-fluoro-1-oxo-indan-2-carboxylate
  • Preparation: Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition: Add dimethyl carbonate (2.5 eq) in one portion. Slowly add a solution of 4-fluoro-1-indanone (1.0 eq) in anhydrous THF dropwise over 30 minutes to manage the evolution of H2​ gas.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • Workup: Quench the reaction carefully with glacial acetic acid (until pH ~6) at 0 °C. Dilute with water and extract with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford the β -keto ester.

Step 2: Synthesis of Methyl 4-fluoro-indan-2-carboxylate
  • Preparation: Dissolve Methyl 4-fluoro-1-oxo-indan-2-carboxylate (1.0 eq) in a mixture of Dichloromethane (DCM) and TFA (1:1 ratio, 0.1 M concentration)[2]. Cool to 0 °C.

  • Reduction: Add Triethylsilane ( Et3​SiH , 6.0 eq) dropwise. The solution may exhibit a transient color change indicative of carbocation formation[2].

  • Reaction: Allow the mixture to warm to RT and stir overnight (approx. 12 hours).

  • Workup: Concentrate the reaction mixture in vacuo to remove DCM and the majority of TFA. Dissolve the crude residue in EtOAc and wash extensively with saturated aqueous NaHCO3​ until the aqueous layer is basic (pH ~8).

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate. The resulting product is typically pure enough (>95% by NMR) for the next step without chromatography.

Step 3: Synthesis of 4-Fluoro-indan-2-carboxylic acid
  • Preparation: Dissolve Methyl 4-fluoro-indan-2-carboxylate (1.0 eq) in Ethanol (EtOH, 0.1 M)[1].

  • Hydrolysis: Add 5M aqueous KOH (3.0 eq) to the stirring solution at RT[1].

  • Reaction: Stir the mixture at RT overnight. Reaction completion can be monitored by TLC (disappearance of the higher Rf ester spot).

  • Workup: Concentrate the mixture in vacuo to remove EtOH. Dilute the aqueous residue with water and acidify to pH 2 using concentrated HCl[1].

  • Isolation: Extract the precipitated acid with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate to yield the pure carboxylic acid as a solid[1].

Step 4: Synthesis of 4-Fluoro-indan-2-carboxylic acid amide
  • Preparation: Dissolve 4-Fluoro-indan-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.15 M).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at RT for 15 minutes to allow the formation of the active ester.

  • Amidation: Add solid Ammonium chloride ( NH4​Cl , 2.0 eq) in one portion.

  • Reaction: Stir the reaction mixture at RT for 4 hours.

  • Workup: Dilute the reaction mixture with a large volume of EtOAc and water (1:1). Separate the layers. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO3​ (aq), water (to remove DMF), and brine.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Triturate the crude residue with cold diethyl ether to afford the pure 4-fluoro-indan-2-carboxylic acid amide as a crystalline solid.

References

  • Title: Substituted benzoylamino-indan-2-carboxylic acids and related compounds Source: US Patent Application 20100113462A1 URL
  • Title: Substituted fluoroethyl ureas as alpha 2 adrenergic agents Source: US Patent 7598417B2 URL

Sources

Application

Application Note: 4-Fluoro-indan-2-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Strategic Rationale & Chemical Significance 4-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (4-FICA) has emerged as a highly versatile, fluorinated [1]. The indane core provides a rigid, conformationally restricted fram...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Significance

4-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid (4-FICA) has emerged as a highly versatile, fluorinated [1]. The indane core provides a rigid, conformationally restricted framework that is ideal for orienting pharmacophores in three-dimensional space. The strategic placement of a fluorine atom at the C4 position introduces critical stereoelectronic effects: it increases the metabolic stability of the aromatic ring against cytochrome P450 oxidation and modulates the lipophilicity (LogP) of the molecule. Furthermore, the electron-withdrawing nature of the fluorine atom subtly tunes the pKa of the C2-carboxylic acid, which is crucial for optimizing target binding kinetics.

This scaffold is prominently featured in the development of antagonists for CXCR5, a G-protein coupled receptor (GPCR) implicated in B-cell malignancies (such as follicular lymphoma) and severe autoimmune disorders including[2].

Physicochemical Profiling

Accurate characterization of the starting material is essential for predicting reaction kinetics and downstream purification strategies.

PropertyValue / Description
IUPAC Name 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
CAS Number 1071727-61-1
Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
SMILES C1C(CC2=C1C=CC=C2F)C(=O)O
Key Structural Features Conformationally restricted indane ring; C4-fluorine bioisostere

Mechanistic Context: CXCR5 Signaling & Inhibition

CXCR5 is a Gαi-coupled receptor that binds exclusively to the chemokine CXCL13. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This signaling cascade ultimately drives B-cell migration and proliferation. Derivatives synthesized from 4-FICA act as potent CXCR5 antagonists, binding to the receptor and preventing the[3].

Pathway CXCL13 CXCL13 Ligand CXCR5 CXCR5 Receptor CXCL13->CXCR5 Binds G_alpha Gαi Protein CXCR5->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Lowers B_Cell B-Cell Migration cAMP->B_Cell Triggers Antagonist 4-FICA Derivative Antagonist->CXCR5 Antagonizes

Fig 1: CXCL13/CXCR5 signaling cascade and targeted inhibition by 4-FICA derivatives.

Synthetic Workflow & Experimental Protocols

The transformation of 4-FICA into a functional CXCR5 antagonist typically involves esterification, functionalization at the C2 position (often via amination), amide coupling with a substituted benzoyl chloride or acid, and [2].

Workflow Step1 1. Esterification (MeOH, SOCl2) Step2 2. α-Amination (Base, Electrophile) Step1->Step2 Step3 3. Amide Coupling (HATU, DIPEA) Step2->Step3 Step4 4. Saponification (LiOH, THF/H2O) Step3->Step4 QC QC Checkpoint (LC-MS, NMR) Step4->QC

Fig 2: Synthetic workflow for generating CXCR5 antagonists from the 4-FICA scaffold.

Protocol 1: HATU-Mediated Amide Coupling of 4-FICA Intermediates

Objective: To couple a substituted benzoic acid to an aminated 4-FICA intermediate without inducing epimerization at the sensitive C2 stereocenter.

Causality & Expert Insight: Standard coupling reagents (like DCC or EDC) often require prolonged reaction times that can lead to racemization at the alpha-carbon of the indane ring. HATU is selected here because its highly reactive HOAt leaving group accelerates the coupling, preserving stereochemical integrity. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a nucleophile, thereby avoiding side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the aminated 4-FICA intermediate (1.0 eq) and the substituted benzoic acid (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: Cool the mixture to 0°C using an ice bath. Add HATU (1.2 eq) followed dropwise by DIPEA (3.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours under an inert nitrogen atmosphere.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting materials. Elute with 50% EtOAc/Hexanes. The disappearance of the amine starting material (visualized via ninhydrin stain) and the appearance of a new UV-active spot confirms reaction progress. Do not proceed to workup until LC-MS confirms the expected [M+H]+ mass of the product.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: In Vitro cAMP Functional Assay for CXCR5 Antagonism

Objective: To quantify the inhibitory potency (IC50) of the synthesized 4-FICA derivative against CXCR5.

Causality & Expert Insight: Because indane-based compounds can be highly lipophilic, they tend to non-specifically adsorb to the plastic walls of standard microtiter plates, artificially lowering the apparent concentration and skewing IC50 results. To counteract this, the assay buffer must be supplemented with 1% Bovine Serum Albumin (BSA). BSA acts as a carrier protein, keeping the drug in solution and ensuring [3].

Step-by-Step Methodology:

  • Cell Preparation: Plate CXCR5-expressing CHO cells at a density of 10,000 cells/well in a 384-well plate.

  • Buffer Formulation: Prepare the assay buffer using HBSS supplemented with 1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Addition: Serially dilute the 4-FICA derivative and add it to the cells. Incubate for 15 minutes at 37°C.

  • Stimulation & Self-Validation Checkpoint: Add CXCL13 (EC80 concentration) and Forskolin (10 µM). Self-Validation: Forskolin directly activates adenylyl cyclase, creating a massive spike in cAMP. This serves as the positive control window. If the Forskolin-only wells do not show a >10-fold increase in cAMP compared to basal levels, the assay is invalid and must be repeated.

  • Detection: Lyse the cells and measure cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP detection kit.

  • Analysis: Plot the normalized TR-FRET signal against the log of the compound concentration to calculate the IC50.

Quantitative Data Presentation

The following table summarizes the functional inhibition data (cAMP assay) for representative CXCR5 antagonists derived from the 4-FICA scaffold, demonstrating the[3].

Compound IDR-Group Modification (Benzoyl Moiety)Assay ConditionIC50 (nM)Efficacy Profile
Derivative 1 2-(3-methyl-2-(2-methylprop-1-en-1-yl))HBSS + 1% BSA< 10Potent Antagonist
Derivative 2 2-(2-isobutyl-3-methyl)HBSS + 1% BSA< 15Potent Antagonist
Derivative 3 2-(3-Bromo-2-methyl)HBSS + 1% BSA45Moderate Antagonist
Derivative 4 Unsubstituted BenzoylHBSS + 1% BSA> 500Weak/Inactive

Note: The presence of 1% BSA in the assay buffer did not significantly shift the IC50 values compared to BSA-free conditions, confirming that the indane derivatives maintain high free-drug availability.

References

  • Title: WO2021202553A1 - Cxcr5 antagonists and methods of treating diseases or disorders using same Source: Google Patents URL
  • Title: WO2008151211A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds Source: Google Patents URL

Sources

Method

Application Note: Catalytic Esterification Strategies for 4-Fluoro-indan-2-carboxylic Acid

Introduction & Scope 4-Fluoro-indan-2-carboxylic acid (C₁₀H₉FO₂) is a highly valued fluorinated bicyclic building block in medicinal chemistry, frequently utilized in the synthesis of CXCR5 receptor antagonists and novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-Fluoro-indan-2-carboxylic acid (C₁₀H₉FO₂) is a highly valued fluorinated bicyclic building block in medicinal chemistry, frequently utilized in the synthesis of CXCR5 receptor antagonists and novel anti-inflammatory therapeutics[1][2][3]. The indane scaffold presents unique stereoelectronic properties: the C2-carboxylic acid is flanked by two benzylic methylene groups (C1 and C3), imparting moderate steric hindrance that can complicate nucleophilic acyl substitutions[4]. Furthermore, the inductive electron-withdrawing effect of the C4-fluorine atom subtly modulates the pKa of the acid, requiring finely tuned catalytic conditions to ensure high-yielding conversions.

This application note details three distinct catalytic esterification methodologies—Fischer, Steglich, and Lewis Acid-mediated—providing researchers with self-validating protocols tailored to different substrate scopes, steric demands, and synthetic requirements.

Mechanistic Insights & Causality

Selecting the appropriate esterification method requires understanding the causality behind the catalyst's interaction with the sterically hindered indane system.

Acid-Catalyzed Fischer Esterification

The Fischer esterification is a reversible, equilibrium-driven process relying on a strong Brønsted acid (e.g., H₂SO₄ or TsOH)[5]. The mechanism follows a strict Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence[5]. The acid catalyst protonates the carbonyl oxygen, significantly enhancing the electrophilicity of the C2-carbonyl carbon to overcome the steric bulk of the indane ring. Le Chatelier's principle is exploited by using the reactant alcohol (e.g., methanol) as the solvent to drive the equilibrium toward the ester. This method is highly scalable but strictly limited to unhindered primary alcohols and acid-stable substrates.

Steglich Esterification (Organocatalytic Coupling)

For complex, acid-sensitive, or sterically hindered alcohols, the Steglich esterification employs a carbodiimide coupling reagent (EDC·HCl) and a nucleophilic catalyst (DMAP)[6]. EDC activates the carboxylic acid to an O-acylisourea intermediate. Without DMAP, the steric hindrance at the indane C2 position could lead to an irreversible rearrangement into an unreactive N-acylurea. DMAP outcompetes this side reaction by rapidly attacking the intermediate to form a highly reactive acylpyridinium species, which then efficiently transfers the acyl group to the alcohol.

Lewis Acid Catalysis (Water-Tolerant)

Traditional solid acid catalysts often fail with bulky substrates. However, water-tolerant Lewis acids like Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) offer exceptional catalytic activity for hindered esterifications[7][8]. The highly oxophilic Zr(IV) center coordinates the carbonyl oxygen, activating it toward nucleophilic attack. Because it is water-tolerant, the hydration sphere does not completely passivate the Lewis acidic center, eliminating the need for a Dean-Stark apparatus and streamlining the workflow[7].

Catalyst_Selection Start 4-Fluoro-indan-2-carboxylic acid Q1 Sterically hindered alcohol? Start->Q1 Q2 Acid-sensitive substrate/product? Q1->Q2 No M3 Lewis Acid Catalysis (ZrOCl2 / Sc(OTf)3) Q1->M3 Yes (e.g., t-Butyl) M1 Fischer Esterification (H2SO4 / MeOH) Q2->M1 No (e.g., Methyl/Ethyl) M2 Steglich Esterification (EDC / DMAP) Q2->M2 Yes / Complex Alcohols

Logical decision tree for selecting the optimal esterification catalyst.

Quantitative Data Summary

The following table summarizes the performance metrics of each catalytic system when applied to the 4-fluoro-indan-2-carboxylic acid scaffold.

Esterification MethodCatalyst SystemOptimal Alcohol ScopeTypical Yield (%)Reaction Temp (°C)Primary Byproduct
Fischer H₂SO₄ or TsOHPrimary (MeOH, EtOH)85 – 9565 – 80 (Reflux)H₂O
Steglich EDC·HCl / DMAPPrimary, Secondary, Bulky80 – 900 to 25Water-soluble Urea
Lewis Acid ZrOCl₂·8H₂OPrimary, Secondary75 – 8880 – 110H₂O

Experimental Protocols

Protocol A: Fischer Esterification (Synthesis of Methyl 4-fluoro-indan-2-carboxylate)

Use this protocol for generating simple methyl or ethyl esters for downstream cross-coupling or structural characterization.

  • Initialization : Charge a 50 mL round-bottom flask with 4-fluoro-indan-2-carboxylic acid (1.0 eq, 5.55 mmol, ~1.0 g) and anhydrous methanol (25 mL, ~0.2 M).

  • Catalysis : Add concentrated H₂SO₄ (0.1 eq, 0.55 mmol) dropwise at 0 °C. Causality: The low temperature prevents localized heating and potential etherification of the solvent.

  • Propagation : Attach a reflux condenser and heat the mixture to 65 °C for 4-6 hours. The large excess of methanol acts as both solvent and reactant, driving the equilibrium forward.

  • Self-Validation (In-Process) : Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is self-validating when the baseline-shifted, highly polar acid spot (R_f ~0.1) completely converts to the non-polar ester spot (R_f ~0.6).

  • Workup & Isolation : Cool to room temperature and concentrate under reduced pressure to remove excess methanol. Dilute the residue with EtOAc (30 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: The basic wash neutralizes the acid catalyst and extracts any unreacted starting material into the aqueous layer, ensuring organic phase purity.

  • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure methyl ester as a pale oil or low-melting solid.

Protocol B: Steglich Esterification (Synthesis of Complex/Bulky Esters)

Use this protocol when coupling the indane core to complex, acid-sensitive, or sterically demanding alcohols.

Steglich_Workflow Step1 Activation Add EDC·HCl & DMAP to Acid in DCM (0°C) Step2 Coupling Add Alcohol dropwise Warm to RT (12h) Step1->Step2 Step3 Quench & Wash Wash with 1M HCl, then Sat. NaHCO3 Step2->Step3 Step4 Purification Dry over MgSO4, Evaporate & Column Step3->Step4

Step-by-step experimental workflow for the Steglich esterification protocol.

  • Initialization : Dissolve 4-fluoro-indan-2-carboxylic acid (1.0 eq, 2.77 mmol, 500 mg) in anhydrous dichloromethane (DCM) (25 mL) under an inert atmosphere (N₂/Ar).

  • Reagent Addition : Add the target alcohol (1.1 eq) and DMAP (0.1 eq, 0.27 mmol). Cool the mixture to 0 °C using an ice bath.

  • Activation : Add EDC·HCl (1.2 eq, 3.32 mmol) portion-wise. Causality: EDC·HCl is specifically chosen over DCC because its resulting urea byproduct is highly water-soluble. This prevents the need for tedious filtration of dicyclohexylurea, which often traps the product.

  • Propagation : Allow the reaction to warm to room temperature naturally and stir for 12 hours.

  • Self-Validation & Workup : Quench the reaction by adding 1M aqueous HCl (20 mL). Causality: This step protonates and drives the DMAP catalyst and any residual basic impurities into the aqueous layer. Separate the organic layer and wash with saturated aqueous NaHCO₃ (20 mL) to remove any unreacted 4-fluoro-indan-2-carboxylic acid.

  • Isolation : Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. If TLC indicates minor impurities, purify via flash column chromatography (Hexanes/EtOAc gradient).

Sources

Application

Application Note: In Vitro Assay Preparation and Pharmacological Profiling of 4-Fluoro-indan-2-carboxylic Acid Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: GPCR Antagonist Screening, Fragment-Based Drug Discovery (FBDD), and High-Throughput Screening (HTS) Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: GPCR Antagonist Screening, Fragment-Based Drug Discovery (FBDD), and High-Throughput Screening (HTS)

Executive Summary & Scientific Rationale

4-Fluoro-indan-2-carboxylic acid (CAS: 1071727-61-1) is a highly versatile fluorinated building block utilized extensively in medicinal chemistry and drug discovery[1]. It serves as a critical core scaffold in the development of potent C-X-C chemokine receptor type 5 (CXCR5) antagonists[2].

The structural design of this fragment is highly intentional:

  • Indane Scaffold: Provides optimal lipophilic contacts within the hydrophobic pockets of the target receptor.

  • Carboxylic Acid Moiety: Essential for establishing critical salt-bridge interactions with basic amino acid residues (e.g., Arginine/Lysine) in the receptor's orthosteric site.

  • Fluorine Substitution (C4 Position): The strategic placement of the highly electronegative fluorine atom serves a dual purpose. Pharmacokinetically, it blocks cytochrome P450-mediated metabolic oxidation at a known metabolic soft spot. Pharmacodynamically, its strong inductive effect modulates the pKa of the adjacent carboxylic acid, optimizing the molecule's protonation state at physiological pH to enhance target engagement[1].

Derivatives synthesized from this building block (such as substituted benzoylamino-indan-2-carboxylic acids) have demonstrated profound efficacy in blocking the CXCR5/CXCL13 signaling axis, presenting a viable therapeutic strategy for treating B-cell malignancies, Cutaneous T-cell Lymphoma (CTCL), and autoimmune disorders like rheumatoid arthritis[2][3].

Mechanistic Pathway & Assay Design

CXCR5 is natively a Gi​ -coupled G-protein coupled receptor (GPCR). Native activation by its ligand, CXCL13, leads to the inhibition of adenylate cyclase and a reduction in cAMP. Because cAMP inhibition assays often suffer from narrow dynamic ranges and poor temporal resolution, modern in vitro screening protocols re-route this signal.

By utilizing engineered cell lines (e.g., RBL or CHO cells) that stably co-express human CXCR5 and a chimeric G-protein ( Gqi5​ ) , the native Gi​ signal is forcibly redirected into the Gq​ pathway. This activates Phospholipase C (PLC), generating Inositol triphosphate ( IP3​ ), and triggering a massive, easily quantifiable release of intracellular calcium ( Ca2+ )[2].

G Ligand CXCL13 Ligand Receptor CXCR5 Receptor (Gi-Coupled GPCR) Ligand->Receptor Agonist Binding Compound 4-Fluoro-indan-2-carboxylic Acid Derivative Compound->Receptor Competitive Antagonism Chimera Chimeric Gqi5 Protein (Signal Re-routing) Receptor->Chimera Activation Effector Phospholipase C (PLC) Chimera->Effector Transduction Signal Intracellular Ca2+ Flux (Fluorescent Readout) Effector->Signal IP3 Generation

Figure 1: Mechanism of CXCR5 antagonism and intracellular calcium flux measured via FLIPR assay.

Compound Formulation & Stock Preparation

Proper handling of 4-fluoro-indan-2-carboxylic acid derivatives is critical to prevent assay artifacts such as compound aggregation or precipitation.

Step-by-Step Preparation
  • Primary Stock Generation: Weigh the lyophilized compound and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM primary stock.

    • Causality: These derivatives possess high lipophilicity. Anhydrous DMSO prevents premature precipitation and hydrolysis of any labile functional groups.

  • Acoustic Dispensing / Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO using an acoustic liquid handler (e.g., Echo 550) to create the intermediate source plate.

  • Aqueous Transfer: Transfer the DMSO intermediate into the aqueous assay buffer (Hank’s Balanced Salt Solution (HBSS) + 20 mM HEPES, pH 7.4) immediately prior to the assay.

    • Causality: The final assay concentration of DMSO must be strictly maintained at ≤ 1.0% (v/v) . Exceeding this threshold induces solvent-mediated cytotoxicity, membrane permeabilization, and artificial calcium leakage, which destroys the assay's signal-to-noise ratio.

In Vitro FLIPR Calcium Flux Assay Protocol

This protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR) to measure real-time intracellular Ca2+ changes in RBL cells stably transfected with human CXCR5 and Gqi5​ [2].

Cell Culture and Plating
  • Harvest RBL-CXCR5- Gqi5​ cells at 80% confluency.

  • Plate cells at a density of 9,000 cells/well in a 384-well black-wall, clear-bottom microplate.

  • Incubate the plate at 37°C, 5% CO2​ for 20 hours prior to the assay to allow for proper adherence and receptor recovery[2].

Dye Loading
  • Wash the cells once with assay buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Prepare the dye loading solution: 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) supplemented with 2.5 mM Probenecid .

    • Causality: Fluo-4 AM is cell-permeable, but once cleaved by intracellular esterases, it can be actively pumped out of the cell by multidrug resistance (MDR) proteins. Probenecid is a broad-spectrum inhibitor of organic anion transporters; its inclusion prevents dye efflux, preserving the intracellular fluorescent signal window.

  • Incubate the cells with the dye solution for 30 minutes at 37°C in the dark.

Compound Incubation & Ligand Stimulation
  • Add the serially diluted 4-fluoro-indan-2-carboxylic acid derivatives to the respective wells.

  • Incubate for 15 minutes at room temperature to allow the antagonist to reach binding equilibrium with the CXCR5 receptor.

  • Transfer the plate to the FLIPR instrument.

  • Inject the EC80 concentration of the native ligand (CXCL13) and continuously record the fluorescent emission (λex = 488 nm, λem = 525 nm) for 3 minutes.

System Validation & Quality Control (QC)

To ensure this protocol functions as a self-validating system , the following strict QC parameters must be met for every assay plate:

  • Z'-Factor Analysis: A statistical measure of assay robustness.

    Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

    Validation Rule: The plate is only accepted if the Z'-factor is ≥ 0.5 . A value below this indicates unacceptable well-to-well variance or poor cell responsiveness.

  • Pharmacological Benchmarking: A known reference CXCR5 antagonist must be run on every plate. Validation Rule: If the calculated IC50​ of the reference compound shifts by more than 3-fold from its historical mean, the entire plate is rejected due to suspected passage-related receptor downregulation or ligand degradation.

Data Presentation & Expected Results

The inclusion of the 4-fluoro modification on the indane ring typically yields a significant enhancement in binding affinity and functional antagonism compared to the unsubstituted analog. Below is a structured representation of expected quantitative data.

Compound IDScaffold TypeCXCR5 IC50​ (nM)Emax (%)Cytotoxicity CC50​ (µM)
Compound A Indan-2-carboxylic acid (Unsubstituted)145.2 ± 12.198> 50
Compound B 4-Fluoro-indan-2-carboxylic acid12.4 ± 1.8100> 50
Reference Standard CXCR5 Antagonist8.5 ± 0.9100> 50

Table 1: Comparative in vitro pharmacological profiling. Note the ~10-fold increase in potency ( IC50​ ) when utilizing the 4-fluoro-indan-2-carboxylic acid scaffold, driven by optimized pKa and enhanced lipophilic interactions.

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-Fluoroindan-2-carboxylic Acid

Introduction 4-Fluoroindan-2-carboxylic acid is a key structural motif and versatile building block in medicinal chemistry and drug discovery. The indane scaffold is present in numerous bioactive molecules, and the incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Fluoroindan-2-carboxylic acid is a key structural motif and versatile building block in medicinal chemistry and drug discovery. The indane scaffold is present in numerous bioactive molecules, and the incorporation of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Precise structural confirmation and purity assessment are therefore critical prerequisites for its use in synthesis and biological screening.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure elucidation of organic molecules in solution. This application note provides a comprehensive guide to the characterization of 4-fluoroindan-2-carboxylic acid using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. We will delve into the rationale behind the experimental setup, provide detailed protocols, and offer an in-depth analysis of the expected spectral features, including chemical shifts, spin-spin couplings, and through-bond correlations.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for 4-fluoroindan-2-carboxylic acid.

Caption: Atom numbering for 4-fluoroindan-2-carboxylic acid.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the sample preparation. A homogeneous solution free of particulate matter is essential for achieving sharp lines and high resolution.[3]

Materials:

  • 4-Fluoroindan-2-carboxylic acid (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4][5]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆), 0.6-0.7 mL[6]

  • High-quality 5 mm NMR tubes[6]

  • Glass Pasteur pipette and vial

Protocol:

  • Weigh the desired amount of 4-fluoroindan-2-carboxylic acid into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

  • Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.

  • If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]

  • Carefully place the NMR tube into the spinner turbine, ensuring the correct depth, and insert it into the NMR spectrometer.

Causality Behind Choices:

  • Deuterated Solvents: The use of deuterated solvents is crucial to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The deuterium nucleus also provides the signal used by the spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.[7]

  • Concentration: The specified concentration range provides an optimal balance between achieving a good signal-to-noise ratio in a reasonable time and avoiding issues like line broadening that can occur at very high concentrations.[6]

  • Filtration: Insoluble particles distort the magnetic field homogeneity within the sample, a condition that leads to broad, poorly resolved peaks (poor shimming).[3]

¹H NMR Spectroscopy: Structural Insights

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data (Predicted, in CDCl₃ at 400 MHz)

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
COOH~11.0 - 12.0broad singlet-The acidic proton is highly deshielded and often exchanges, leading to a broad signal.[8][9]
H7~7.15dJ(H7-H6) ≈ 7.5Aromatic proton ortho to the aliphatic ring fusion.
H5~7.10ddJ(H5-H6) ≈ 7.5, J(H5-F) ≈ 8.5Aromatic proton ortho to the fluorine atom, showing coupling to both H6 and the fluorine.
H6~6.95tJ(H6-H5) ≈ J(H6-H7) ≈ 7.5Aromatic proton coupled to two other aromatic protons.
H2~3.50quintetJ(H2-H1) ≈ J(H2-H3) ≈ 8.0Methine proton coupled to the four adjacent methylene protons.
H1, H3~3.20 - 3.40m-The two pairs of diastereotopic methylene protons will be complex multiplets due to geminal and vicinal coupling, and will likely overlap.

Interpretation Workflow:

G cluster_0 ¹H NMR Analysis A Identify Broad Singlet ~11-12 ppm D Assign COOH Proton A->D B Analyze Aromatic Region ~6.9-7.2 ppm E Assign H5, H6, H7 based on multiplicity and H-F coupling B->E C Analyze Aliphatic Region ~3.2-3.5 ppm F Assign H2 (quintet) and H1/H3 (multiplets) C->F

Caption: Workflow for ¹H NMR spectral interpretation.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. A key feature in the ¹³C NMR of fluorinated compounds is the presence of C-F coupling, which splits the signals of carbons close to the fluorine atom.[10]

Expected ¹³C NMR Data (Predicted, in CDCl₃ at 100 MHz)

Carbon(s)Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Assignment Rationale
COOH~178d⁴J(C-F) ≈ 2Carboxylic acid carbonyl, weakly coupled to fluorine.
C4~162d¹J(C-F) ≈ 245Carbon directly bonded to fluorine shows a large one-bond coupling constant.
C7a~142d³J(C-F) ≈ 3Quaternary carbon, weakly coupled to fluorine.
C3a~138d²J(C-F) ≈ 15Quaternary carbon, two bonds away from fluorine.
C5~125d²J(C-F) ≈ 20Aromatic carbon ortho to fluorine.
C7~124s-Aromatic carbon distant from fluorine.
C6~115d³J(C-F) ≈ 8Aromatic carbon meta to fluorine.
C2~45s-Methine carbon of the five-membered ring.
C1, C3~35s-Methylene carbons of the five-membered ring.

Key Insights from ¹³C-NMR:

  • ¹J(C-F) Coupling: The most diagnostic feature is the large one-bond coupling constant for C4 (~245 Hz), which is an unambiguous indicator of the carbon directly attached to the fluorine atom.[11]

  • Long-Range C-F Coupling: The observation of smaller couplings (²J, ³J, ⁴J) confirms the proximity of other carbons to the fluorine atom and aids in the complete assignment of the aromatic and quaternary signals.[10]

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[12] Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this experiment is rapid and informative.[13]

Expected ¹⁹F NMR Data (Predicted, in CDCl₃)

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
F4~ -115 to -120tJ(F-H5) ≈ J(F-H3a) ≈ 8.5The chemical shift is typical for a fluorine on an aromatic ring. The signal will be split by coupling to the ortho proton (H5) and potentially through-space or long-range coupling to a proton on the aliphatic ring.

Why ¹⁹F NMR is Critical:

  • Sensitivity and Simplicity: For a mono-fluorinated compound like this, the spectrum will contain a single resonance, providing a quick confirmation of successful fluorination.[1]

  • Structural Confirmation: The multiplicity of the ¹⁹F signal, arising from couplings to nearby protons (¹H-¹⁹F coupling), provides crucial connectivity information that corroborates the assignments made from the ¹H NMR spectrum.[12]

Conclusion

The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a robust and self-validating system for the complete structural characterization of 4-fluoroindan-2-carboxylic acid. The ¹H NMR spectrum confirms the proton framework and connectivity, the ¹³C NMR spectrum elucidates the carbon skeleton and reveals the position of the fluorine atom through characteristic C-F coupling patterns, and the ¹⁹F NMR spectrum offers a sensitive and direct confirmation of the fluorine's presence and electronic environment. This multi-nuclear NMR approach ensures the highest level of confidence in the structure and purity of this important synthetic building block, which is paramount for its application in research and drug development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Arizona. Small molecule NMR sample preparation. (2023). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Rogers, M. T. NMR Facility, University of Notre Dame. Sample Preparation. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Dalvit, C., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]

  • Neubauer, T. P., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Gable, K. Oregon State University. Spectroscopic Features of Carboxylic Acids. [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. (2025). [Link]

Sources

Application

Process Chemistry and Scale-Up Protocols for 4-Fluoro-indan-2-carboxylic Acid

Executive Summary 4-Fluoro-indan-2-carboxylic acid (CAS: 1071727-61-1) is a highly valued pharmaceutical intermediate. The indane scaffold provides essential structural rigidity, while the strategic placement of the fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-indan-2-carboxylic acid (CAS: 1071727-61-1) is a highly valued pharmaceutical intermediate. The indane scaffold provides essential structural rigidity, while the strategic placement of the fluorine atom enables precise modulation of target binding affinities and pharmacokinetic properties, making it a critical building block for 1[1] and 2[2]. Transitioning this molecule from milligram-scale medicinal chemistry to multi-kilogram pilot production requires abandoning linear, reagent-heavy routes in favor of convergent, thermodynamically driven processes.

Process Rationale & Route Selection

In early-stage drug discovery, researchers often synthesize 4-fluoro-indan-2-carboxylic acid via the Reductive Deoxygenation Route (Route A). This involves taking 4-fluoro-1-oxo-indan-2-carboxylic acid methyl ester and reducing the ketone using triethylsilane in trifluoroacetic acid (TFA), followed by saponification[2]. While effective for rapid library generation, the stoichiometric use of expensive silanes and highly corrosive TFA makes it economically and environmentally unviable for scale-up.

For pilot-plant production, the Malonic Ester Cyclization Route (Route B) is the industry standard. This convergent approach utilizes 3-fluoro-1,2-bis(bromomethyl)benzene and diethyl malonate[1]. It relies on inexpensive reagents, predictable thermodynamics, and easily managed off-gassing, ensuring a highly scalable and safe operation.

Pathway SM1 3-Fluoro-o-xylene Dibromide Diester Diethyl 4-fluoroindan- 2,2-dicarboxylate SM1->Diester Inter/Intramolecular Alkylation SM2 Diethyl Malonate + NaOEt SM2->Diester Diacid 4-Fluoroindan- 2,2-dicarboxylic acid Diester->Diacid Saponification (NaOH, H2O) Product 4-Fluoro-indan-2- carboxylic acid Diacid->Product Decarboxylation (160°C, -CO2)

Synthetic workflow for 4-fluoro-indan-2-carboxylic acid via malonic ester cyclization.

Process Chemistry & Causality

To ensure a robust scale-up, every chemical transformation must be understood at a mechanistic level:

  • Alkylation Thermodynamics: The deprotonation of diethyl malonate by sodium ethoxide (NaOEt) generates a stabilized enolate. The first SN​2 displacement of the benzylic bromide is rate-limiting. The subsequent intramolecular SN​2 cyclization is kinetically favored due to the entropic advantage of forming a stable 5-membered indane ring. Using NaOEt in ethanol instead of NaH in THF prevents dangerous hydrogen gas evolution on a large scale, substituting a severe safety hazard with a manageable enthalpy of mixing.

  • Saponification Phase Separation: Saponification of the sterically hindered gem-diester requires extended reflux in aqueous KOH or NaOH[1]. This step acts as a physical indicator of reaction progress: the organic diester initially forms a biphasic mixture, which homogenizes into a single aqueous phase as the water-soluble disodium salt is generated.

  • Decarboxylation Kinetics: Geminal diacids undergo thermal decarboxylation via a six-membered cyclic transition state. By heating the isolated diacid above its melting point (typically 160 °C), the reaction is driven to absolute completion by the irreversible loss of CO2​ gas.

Experimental Protocol: A Self-Validating System

The following protocol is designed for a 1-kilogram scale, embedding In-Process Controls (IPCs) that allow the chemistry to validate its own progress.

Stage 1: Synthesis of Diethyl 4-fluoroindan-2,2-dicarboxylate
  • Enolate Formation: Charge a 20 L glass-lined reactor with absolute ethanol (8 L) under N2​ . Slowly add sodium ethoxide (2.1 eq) while maintaining the internal temperature below 30 °C. Add diethyl malonate (1.05 eq) dropwise over 30 minutes.

    • Causality: Controlled addition prevents localized basicity spikes and manages the mild exotherm associated with enolate formation.

  • Cyclization: Heat the mixture to 40 °C. Add a solution of 3-fluoro-1,2-bis(bromomethyl)benzene (1.0 eq) in THF (2 L) continuously over 2 hours[1].

  • Validation Check (IPC): Monitor the pH and perform HPLC analysis. The reaction validates its completion when the pH drops from >12 to ~8 (indicating enolate consumption) and the dibromide peak area is <0.5%.

  • Workup: Quench with 1M HCl to pH 7. Concentrate under reduced pressure to remove ethanol, then partition the residue between MTBE (5 L) and water (5 L). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the crude diester.

Stage 2: Hydrolysis to 4-Fluoroindan-2,2-dicarboxylic acid
  • Saponification: Transfer the crude diester to a reactor containing 5M aqueous KOH (5.0 eq)[1]. Heat the vigorously stirred biphasic mixture to reflux (approx. 100 °C) for 8 hours.

  • Validation Check (IPC): The system self-validates when the initially cloudy, biphasic mixture becomes a completely transparent, homogeneous aqueous solution. HPLC must confirm the total absence of mono- and diesters.

  • Acidification: Cool the reactor to 10 °C. Slowly add concentrated HCl until pH 2 is reached[1].

    • Causality: The protonated diacid is highly insoluble in acidic water, causing it to precipitate rapidly as a dense white solid.

  • Isolation: Filter the precipitate, wash generously with cold water to remove inorganic salts, and dry under vacuum at 50 °C until moisture content is <1%.

Stage 3: Thermal Decarboxylation
  • Thermal Shift: Charge the dried diacid into a clean, dry 10 L reactor equipped with a robust mechanical stirrer, a reflux condenser, and a gas bubbler.

  • Decarboxylation: Heat the solid neat to 160–170 °C. As the solid melts, vigorous effervescence ( CO2​ ) will commence.

  • Validation Check (IPC): The reaction is strictly tied to gas evolution. The system self-validates completion when bubbling completely ceases in the gas bubbler (typically 2-3 hours).

  • Crystallization: Cool the melt to 90 °C and carefully add toluene (4 L) to dissolve the product. Cool the solution slowly to 5 °C to induce crystallization of 4-fluoro-indan-2-carboxylic acid. Filter, wash with cold heptane, and dry to constant weight.

Quantitative Data Summary

The table below highlights the stark contrast in scalability metrics between the discovery-phase route and the optimized process route.

MetricRoute A (Silane Reduction)Route B (Malonate Cyclization)
Overall Yield 45 - 50%75 - 82%
Key Reagents Triethylsilane, TFADiethyl malonate, NaOEt, KOH
E-Factor (Est.) > 45< 15
Volumetric Productivity Low (High dilution required)High (Neat decarboxylation limits solvent use)
Scale-up Feasibility Poor (Corrosive, expensive)Excellent (Standard plant equipment)
Primary IPC LC-MS for deoxygenation CO2​ evolution, Phase homogeneity

Sources

Method

Best coupling reagents for 4-fluoro-indan-2-carboxylic acid reactions

Application Note: Optimization of Amide Coupling Strategies for 4-Fluoro-indan-2-carboxylic Acid Executive Summary & Chemical Context 4-Fluoro-indan-2-carboxylic acid (IUPAC: 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of Amide Coupling Strategies for 4-Fluoro-indan-2-carboxylic Acid

Executive Summary & Chemical Context

4-Fluoro-indan-2-carboxylic acid (IUPAC: 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid) is a highly valued fluorinated building block in medicinal chemistry[1]. The indane scaffold provides rigid conformational restriction, while the 4-fluoro substituent enhances metabolic stability and modulates the molecule's lipophilicity. This specific carboxylic acid is prominently featured in the synthesis of biologically active compounds, including CXCR5 receptor antagonists for inflammatory diseases[2][3], histone deacetylase (HDAC) inhibitors[4], and neutral endopeptidase (NEP) inhibitors[5].

However, the amidation of 4-fluoro-indan-2-carboxylic acid presents distinct chemical challenges. The C2-carboxylic acid is flanked by the C1 and C3 methylene groups of the bicyclic indane system, creating a neopentyl-like, sterically demanding pocket. This steric hindrance can impede standard coupling protocols, necessitating the careful selection of highly efficient coupling reagents and optimized reaction conditions to ensure high yields and minimal byproduct formation.

Mechanistic Causality in Reagent Selection

The choice of coupling reagent dictates the activation pathway of the carboxylic acid, directly impacting the reaction kinetics, scalability, and purification strategy. According to comprehensive reviews on large-scale amide synthesis[6][7], the following reagents are most effective for sterically hindered aliphatic acids:

  • HATU: The gold standard for discovery-scale synthesis. HATU rapidly converts the sterically hindered indan-2-carboxylic acid into a highly reactive 7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring group participation, facilitating the nucleophilic attack of the amine via a hydrogen-bonded cyclic transition state.

  • T3P (Propylphosphonic anhydride): The premier choice for process scale-up. T3P activates the carboxylic acid to form a mixed anhydride. Unlike HATU, T3P generates completely water-soluble phosphonic acid byproducts, eliminating the need for chromatographic purification[6][7]. It also avoids the explosive hazards associated with triazole-based reagents.

  • EDC·HCl / HOBt: A robust legacy approach. EDC forms an O-acylisourea intermediate, which is immediately trapped by HOBt to prevent non-productive rearrangement to an N-acylurea. The urea byproduct of EDC is water-soluble, simplifying the workup compared to older reagents like DCC[6].

MechanisticPathway Acid 4-Fluoro-indan-2-carboxylic Acid (Sterically Hindered C2) Base Deprotonation (DIPEA / Et3N) Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Activation (Forms HOAt Ester) Carboxylate->HATU Discovery Scale T3P T3P Activation (Forms Mixed Anhydride) Carboxylate->T3P Process Scale EDC EDC/HOBt Activation (Forms HOBt Ester) Carboxylate->EDC Legacy Route Amine Nucleophilic Attack (Primary/Secondary Amine) HATU->Amine T3P->Amine EDC->Amine Product Target Amide Derivative (e.g., CXCR5 Antagonist) Amine->Product

Caption: Divergent activation pathways of 4-fluoro-indan-2-carboxylic acid using HATU, T3P, and EDC.

Quantitative Data Comparison

The following table synthesizes the performance metrics of these coupling reagents when applied to sterically hindered aliphatic acids like 4-fluoro-indan-2-carboxylic acid, based on industrial process data[6][7][8].

Coupling ReagentTypical Yield (%)Reaction Time (h)Byproduct ProfileScalabilityCost & Atom Economy
HATU / DIPEA 85 - 95%1 - 3HOAt, tetramethylurea (requires chromatography)Poor (Explosive hazards, high cost)Low atom economy, High cost
T3P / Et₃N 80 - 90%4 - 8Water-soluble phosphonic acidsExcellent (Standard for >1 kg scale)High atom economy, Moderate cost
EDC·HCl / HOBt 75 - 85%6 - 12Water-soluble urea, HOBtGood (Requires careful stoichiometry)Moderate atom economy, Low cost

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating critical In-Process Controls (IPCs).

Protocol A: Discovery-Scale Amidation using HATU (0.5 mmol scale)

Causality Focus: This method is optimized for parallel synthesis and coupling with deactivated or sterically hindered amines. DIPEA is utilized as a non-nucleophilic base to prevent competitive amidation of the active ester. Pre-activation is mandated to ensure the carboxylic acid is fully converted to the HOAt ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free acid.

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 4-fluoro-indan-2-carboxylic acid (90 mg, 0.50 mmol, 1.0 eq) in anhydrous DMF (2.5 mL, 0.2 M). Causality: DMF effectively solubilizes both the polar acid and the highly polar HATU reagent.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.50 mmol, 3.0 eq).

  • Pre-activation: Add HATU (209 mg, 0.55 mmol, 1.1 eq) in one portion. Stir the mixture at room temperature (20 °C) for 15 minutes.

    • Self-Validation Check (IPC 1): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show >95% conversion of the starting material to the HOAt active ester intermediate. Do not proceed until pre-activation is complete.

  • Aminolysis: Add the target amine (0.60 mmol, 1.2 eq). Stir at room temperature for 2 to 4 hours.

    • Self-Validation Check (IPC 2): Analyze via LC-MS to confirm the disappearance of the active ester and the formation of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 5 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Process-Scale Amidation using T3P (50 mmol scale)

Causality Focus: Designed for multi-gram synthesis where chromatographic purification is unfeasible. T3P is utilized as a 50 wt% solution in Ethyl Acetate. By conducting the reaction in Ethyl Acetate, the solvent acts as both the reaction medium and the extraction solvent, eliminating inefficient solvent-exchange steps[6][7].

  • Preparation: In a 500 mL round-bottom flask, suspend 4-fluoro-indan-2-carboxylic acid (9.01 g, 50.0 mmol, 1.0 eq) and the target amine (52.5 mmol, 1.05 eq) in Ethyl Acetate (45 mL, 5 volumes).

  • Base Addition & Cooling: Add Triethylamine (Et₃N) (21.0 mL, 150 mmol, 3.0 eq). Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: The formation of the mixed anhydride is exothermic; cooling prevents thermal degradation and impurity formation.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 35.7 mL, 60.0 mmol, 1.2 eq) over 30 minutes via an addition funnel, maintaining the internal temperature below 10 °C.

  • Aminolysis: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 6 hours.

    • Self-Validation Check (IPC 1): Analyze via HPLC (UV 210 nm/254 nm). The reaction is deemed complete when the residual 4-fluoro-indan-2-carboxylic acid is <1% relative to the product peak.

  • Workup: Wash the organic reaction mixture directly with distilled water (50 mL), followed by 0.5 M aqueous HCl (50 mL) to remove unreacted amine, and saturated aqueous NaHCO₃ (50 mL) to remove residual acidic byproducts. The T3P byproducts partition entirely into the aqueous phase. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide, which is typically >95% pure and ready for direct crystallization.

WorkflowValidation Step1 1. Reagent Mixing Acid + Base + Solvent Step2 2. Pre-activation Add Coupling Agent Step1->Step2 IPC1 IPC 1: LC-MS Confirm Active Ester >95% Step2->IPC1 IPC1->Step2 Fail (Add more reagent) Step3 3. Aminolysis Add Amine IPC1->Step3 Pass IPC2 IPC 2: HPLC Confirm Acid <1% Step3->IPC2 IPC2->Step3 Fail (Extend time) Step4 4. Aqueous Workup Phase Separation IPC2->Step4 Pass Step5 5. Product Isolation Crystallization/Chromatography Step4->Step5

Caption: Self-validating experimental workflow with critical In-Process Control (IPC) checkpoints.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[Link]

  • Hollanders, K., et al. (2022). "A New Wave of Amide Bond Formations for Peptide Synthesis." Organic Process Research & Development, 26(8), 1562-1585.[Link]

  • Tulshian, D., et al. (2008). "Substituted benzoylamino-indan-2-carboxylic acids and related compounds.
  • Ksander, G. M., et al. (2012). "Substituted carbamoylcycloalkyl acetic acid derivatives as nep inhibitors.

Sources

Application

Application Note: 4-Fluoro-indan-2-carboxylic Acid as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists Content Focus: Structural rationale, synthetic methodologies, and therapeutic applications Executive Summary In modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists Content Focus: Structural rationale, synthetic methodologies, and therapeutic applications

Executive Summary

In modern drug discovery, the identification of rigid, metabolically stable scaffolds is critical for developing highly selective ligands. 4-Fluoro-indan-2-carboxylic acid (CAS: 1071727-61-1) has emerged as a highly versatile, privileged building block. By combining the conformational restriction of a bicyclic indane core with the unique stereoelectronic properties of a strategically placed fluorine atom, this intermediate is heavily utilized in the synthesis of novel therapeutics.

This application note details the structural causality behind the efficacy of the 4-fluoro-indane scaffold and provides validated, step-by-step protocols for its two primary applications: the development of CXCR5 antagonists for autoimmune diseases/oncology, and Alpha-2 adrenergic agonists for pain management.

Structural Rationale & Divergent Workflows

The utility of 4-fluoro-indan-2-carboxylic acid stems from three distinct structural features:

  • Conformational Rigidity: The indane ring restricts the rotational degrees of freedom of the C2-carboxylic acid. When functionalized, this locks the pharmacophore into a specific 3D geometry, minimizing the entropic penalty upon binding to deep G-Protein Coupled Receptor (GPCR) pockets.

  • Metabolic Shielding: The fluorine atom at the C4 position provides a strong inductive electron-withdrawing effect while adding minimal steric bulk (isosteric to hydrogen). Crucially, it blocks Cytochrome P450-mediated benzylic oxidation, drastically improving the pharmacokinetic half-life of the resulting drug candidates.

  • Bifurcated Synthetic Utility: The C2-carboxylic acid serves as a versatile synthetic handle, allowing for divergent functionalization into either complex amides or ureas, as illustrated in the workflow below.

Synthetic_Workflow Start 4-Fluoro-indan-2-carboxylic acid (Starting Material) Branch1 Path A: CXCR5 Antagonists Start->Branch1 Branch2 Path B: Alpha-2 Agonists Start->Branch2 StepA1 1. Esterification (EtOH, H2SO4) 2. α-Amination Branch1->StepA1 StepA2 3. Amide Coupling (Benzoyl Chloride, TEA) StepA1->StepA2 StepA3 4. Saponification (KOH, EtOH) StepA2->StepA3 ProductA 2-(Benzoylamino)-4-fluoro- indan-2-carboxylic acid StepA3->ProductA StepB1 1. Acyl Azide Formation (DPPA, TEA) Branch2->StepB1 StepB2 2. Curtius Rearrangement (Heat, 80°C) StepB1->StepB2 StepB3 3. Urea Formation (Fluoroethylamine) StepB2->StepB3 ProductB Substituted Fluoroethyl Indanyl Ureas StepB3->ProductB

Fig 1. Divergent synthetic workflows utilizing the 4-fluoro-indan-2-carboxylic acid scaffold.

Quantitative Scaffold Metrics

To highlight the impact of the 4-fluoro substitution, the following table summarizes typical physicochemical and biological shifts observed during lead optimization when transitioning from a standard indane to a 4-fluoro-indane core.

Property / MetricNon-Fluorinated Indane Scaffold4-Fluoro-Indane ScaffoldCausality / Implication
Lipophilicity (cLogP) ~2.1~2.4Enhanced membrane permeability and hydrophobic pocket binding.
Metabolic Stability (HLM t½) Moderate (< 30 min)High (> 90 min)Fluorine blocks CYP450-mediated oxidation at adjacent benzylic sites.
CXCR5 Target IC₅₀ > 100 nM< 10 nMF-atom engages in specific multipolar interactions within the GPCR.
Alpha-2 Target EC₅₀ Variable (Subtype non-selective)Low nanomolarMimics catecholamine electronics while resisting COMT degradation.

Application I: CXCR5 Antagonists in Immunology and Oncology

Mechanistic Context

The CXCR5 receptor and its ligand, CXCL13, are primary drivers of B-cell and T-follicular helper (Tfh) cell migration into lymphoid follicles. Overactivation of this axis is a hallmark of inflammatory diseases (Rheumatoid Arthritis, Lupus) and T-cell malignancies (Angioimmunoblastic T-cell Lymphoma) .

Derivatives such as 2-(substituted benzoylamino)-4-fluoro-indan-2-carboxylic acids act as potent CXCR5 antagonists . The indane scaffold perfectly mimics the spatial requirements of the receptor's allosteric binding site, preventing the Gαi-mediated signaling cascade.

CXCR5_Signaling Ligand CXCL13 Ligand Receptor CXCR5 (GPCR) Ligand->Receptor Binds GProtein Gαi Protein Receptor->GProtein Activates Effector1 Adenylyl Cyclase (Inhibited) GProtein->Effector1 Inhibits Effector2 PI3K / Akt Pathway (Activated) GProtein->Effector2 Activates Outcome Lymphocyte Migration & Survival Effector2->Outcome Promotes Drug 4-Fluoro-Indane Antagonist Drug->Receptor Allosteric/Orthosteric Blockade

Fig 2. CXCR5 signaling pathway and the mechanism of action for indane-based antagonists.

Protocol: Saponification of Sterically Hindered Indane Esters

The final step in synthesizing these CXCR5 antagonists involves the hydrolysis of the ester intermediate. Because the C2 position is highly sterically hindered by both the bicyclic core and the bulky benzoylamino group, standard mild hydrolysis often fails.

Scientific Rationale: Potassium hydroxide (KOH) in absolute ethanol provides a highly nucleophilic environment capable of attacking the shielded carbonyl carbon, while ethanol ensures the lipophilic intermediate remains fully solvated.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(substituted benzoylamino)-4-fluoro-indan-2-carboxylic acid ethyl ester (e.g., 210 mg, 0.51 mmol) in absolute EtOH (50 mL). Add 3 mL of 5M aqueous KOH.

  • Incubation & In-Process Control (IPC): Stir the reaction mixture at room temperature overnight.

    • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the parent ester mass [M+H]+ and the appearance of the highly polar free acid [M−H]− in negative ion mode confirms complete conversion. If starting material persists >5%, gently heat the vessel to 40°C for 2 hours.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the ethanol.

    • Causality: Removing the alcohol prevents the esterification equilibrium from shifting backward during the subsequent acidic workup and prevents product loss into the aqueous phase.

  • Acidification: Dissolve the resulting residue in 20 mL of deionized water. Slowly add concentrated HCl dropwise until the solution reaches pH 2.

    • Causality: A pH of 2 ensures full protonation of the carboxylic acid (pKa ~ 3.5-4.0), forcing the compound to precipitate or become highly soluble in organic extraction solvents.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate (UV 254 nm). The absence of UV-active spots confirms complete extraction of the target antagonist.

Application II: Alpha-2 Adrenergic Agonists for Neuropathic Pain

Mechanistic Context

Alpha-2 adrenergic receptors are critical targets for mediating analgesia, sedation, and reducing intraocular pressure. While compounds like brimonidine are standard full agonists, substituted fluoroethyl ureas derived from 4-fluoro-indan-2-carboxylic acid have been developed as highly potent, CNS-penetrant alternatives for pain management . The fluorinated indane core mimics the endogenous catecholamine structure but resists rapid degradation by Catechol-O-methyltransferase (COMT).

Protocol: Curtius Rearrangement to Fluoroethyl Ureas

To convert the carboxylic acid into a urea, the carbon atom must be excised and replaced with a nitrogen atom. The Curtius rearrangement is the most efficient method to achieve this transformation.

Scientific Rationale: Using Diphenylphosphoryl azide (DPPA) allows for a safe, one-pot conversion of the carboxylic acid to an acyl azide, bypassing the need to isolate highly reactive, moisture-sensitive acid chlorides.

Step-by-Step Methodology:

  • Acyl Azide Formation: In a flame-dried flask under nitrogen, dissolve 4-fluoro-indan-2-carboxylic acid (1.0 eq) in anhydrous toluene. Add Triethylamine (TEA, 1.2 eq) followed by DPPA (1.1 eq) dropwise at room temperature.

    • Causality: Toluene is selected as the solvent because its high boiling point safely accommodates the thermal requirements of the subsequent rearrangement step.

  • Thermal Rearrangement: Heat the reaction mixture to 80°C for 2 hours.

    • Self-Validation Check: The reaction is self-indicating. The concerted elimination of N₂ gas will cause visible bubbling. The cessation of gas evolution indicates the successful migration of the indane group to the nitrogen, forming the intermediate 4-fluoro-2-isocyanato-indan. For analytical validation, an IR spectrum of an aliquot will reveal a strong, distinct isocyanate stretch at ~2250–2270 cm⁻¹.

  • Urea Formation: Cool the reaction mixture to 0°C using an ice bath. Add the desired fluoroethylamine (1.2 eq) dropwise.

    • Causality: Cooling the highly electrophilic isocyanate prevents exothermic side reactions, such as dimerization or the formation of symmetric ureas from trace moisture. The amine rapidly attacks the isocyanate carbon.

  • Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), dry over MgSO₄, and purify via flash chromatography to yield the final Alpha-2 agonist.

References

  • Source: PCT Publication WO2021202553A1 (Amicus Therapeutics / Cerium Pharmaceuticals)
  • Source: US Patent 20100113462A1 (Sanofi-Aventis)
  • Source: US Patent 7598417B2 (Allergan, Inc.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-indan-2-carboxylic Acid

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-indan-2-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-indan-2-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you optimize your reaction yield and purity.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low overall yield in the synthesis of 4-fluoro-indan-2-carboxylic acid can often be traced back to inefficiencies in one or more key stages of the reaction sequence. A common synthetic route involves the formation of a 4-fluoro-1-indanone intermediate, followed by introduction of the carboxylic acid functionality at the 2-position. Let's break down the potential problem areas:

A. Inefficient Formation of the Indanone Ring:

The intramolecular Friedel-Crafts acylation or a Nazarov cyclization are common strategies to form the indanone ring.[1][2] Poor yields at this stage are often due to:

  • Suboptimal Catalyst or Acid: The choice and amount of Lewis acid (e.g., AlCl₃) or protic acid (e.g., trifluoromethanesulfonic acid) are critical.[3][4] Insufficient acid can lead to an incomplete reaction, while an excess can promote side reactions like polymerization.

  • Incorrect Reaction Temperature: Friedel-Crafts reactions are highly temperature-sensitive.[4] Too low a temperature can stall the reaction, whereas too high a temperature can lead to the formation of undesired regioisomers or decomposition. For instance, in related syntheses, maintaining a temperature between 0°C and 60°C was crucial for regioselectivity.[5]

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water will deactivate the catalyst and significantly reduce the yield. Ensure all glassware is oven-dried and reagents are anhydrous.

Troubleshooting Protocol for Indanone Formation:

  • Reagent and Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and freshly opened or purified reagents.

  • Catalyst Loading Optimization: Perform small-scale trial reactions with varying equivalents of the Lewis or protic acid (e.g., 1.1, 1.5, and 2.0 equivalents) to determine the optimal amount for your specific substrate.

  • Temperature Control: Carefully control the reaction temperature. For exothermic reactions, use an ice bath for slow addition of reagents. If heating is required, use a thermostatically controlled oil bath.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid prolonged reaction times that can lead to side products.

B. Inefficient Introduction of the Carboxylic Acid Group:

A common method to introduce the C2-carboxylic acid is through a malonic ester synthesis pathway, followed by hydrolysis and decarboxylation.[6][7]

  • Incomplete Alkylation: The reaction of the indanone with a dialkyl malonate might be incomplete. Ensure you are using a sufficiently strong base (e.g., sodium ethoxide) to deprotonate the malonate and that the reaction is allowed to proceed to completion.

  • Partial Hydrolysis: The hydrolysis of the resulting diester to the dicarboxylic acid can be sluggish. The use of a strong base (e.g., KOH) in a suitable solvent (e.g., ethanol/water mixture) with adequate heating is typically required.

  • Inefficient Decarboxylation: The decarboxylation of the malonic acid intermediate to the final product is usually achieved by heating.[8][9] Insufficient heating will result in incomplete conversion. The presence of a β-keto group facilitates this reaction.[9]

Troubleshooting Protocol for Carboxylation and Decarboxylation:

  • Base Selection for Alkylation: Use a strong, non-nucleophilic base to favor the alkylation reaction. Sodium hydride (NaH) is also a viable option.

  • Hydrolysis Conditions: Ensure complete saponification by using an excess of a strong base and sufficient reflux time. Monitor the disappearance of the ester starting material by TLC or LC-MS.

  • Decarboxylation Temperature: Heat the reaction mixture to a temperature sufficient to induce decarboxylation, which is often indicated by the evolution of CO₂ gas.[8] This can typically be done in the same pot after acidification of the hydrolysis reaction mixture.

Question 2: I am observing significant amounts of an impurity that is difficult to separate from the final product. What could it be and how can I prevent its formation?

Answer:

The presence of persistent impurities often points to side reactions occurring during the synthesis. The nature of the impurity will depend on the specific synthetic route employed.

A. Isomeric Impurities:

  • Regioisomers: During the Friedel-Crafts cyclization of a substituted phenylpropanoyl chloride, the cyclization can occur at two different positions on the aromatic ring, leading to the formation of a regioisomeric indanone. For example, the cyclization of 3-(3-fluorophenyl)propionic acid could potentially yield both 4-fluoro-1-indanone and 6-fluoro-1-indanone.[5] The ratio of these isomers is often dependent on the reaction conditions, particularly the temperature and the Lewis acid used.

Prevention Strategy for Regioisomers:

  • Optimize Cyclization Conditions: Carefully screen different Lewis acids and reaction temperatures. It has been reported that lower temperatures can favor the formation of one regioisomer over another.[5]

  • Use of Directing Groups: If possible, choose a starting material with appropriate directing groups on the aromatic ring to favor cyclization at the desired position.

B. Side-Products from the Carboxylation Step:

  • Dialkylated Products: In the malonic ester synthesis, it is possible for the indanone to react with two molecules of the malonate if the reaction conditions are not carefully controlled.

Prevention Strategy for Dialkylation:

  • Control Stoichiometry: Use a slight excess of the indanone relative to the malonate to minimize the chance of dialkylation.

  • Slow Addition: Add the alkylating agent (e.g., a bromo-indane derivative) slowly to the deprotonated malonate to maintain a low concentration of the alkylating agent throughout the reaction.

Question 3: The decarboxylation step is not going to completion, leaving me with the dicarboxylic acid intermediate. How can I drive this reaction to completion?

Answer:

Incomplete decarboxylation is a common issue, especially if the reaction temperature is not high enough or if the structure of the intermediate is not optimal for this reaction.

Causality: Decarboxylation of β-keto acids and malonic acids proceeds through a cyclic transition state, which is facilitated by heat.[9] The stability of the resulting enol or carbanion intermediate also plays a role.

Solutions to Promote Decarboxylation:

  • Increase Temperature: The most straightforward solution is to increase the reaction temperature. After acidification of the hydrolysis mixture, heating the solution to reflux for a period of time is often sufficient to drive off CO₂.

  • Solvent Choice: The choice of solvent can influence the decarboxylation rate. In some cases, using a higher-boiling point solvent can be beneficial.

  • Acid Catalysis: While often thermally driven, decarboxylation can sometimes be facilitated by the presence of a strong acid.[10] Ensure the solution is sufficiently acidic after the hydrolysis workup.

Experimental Protocol for Efficient Decarboxylation:

  • After the basic hydrolysis of the diester is complete (as confirmed by TLC or HPLC), cool the reaction mixture in an ice bath.

  • Slowly acidify the mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH 1-2).

  • Heat the acidified mixture to reflux and monitor for the cessation of CO₂ evolution.

  • Continue refluxing for 1-2 hours after gas evolution has stopped to ensure the reaction is complete.

  • Cool the reaction mixture, and extract the product with a suitable organic solvent.

II. Frequently Asked Questions (FAQs)

What is the best starting material for the synthesis of 4-fluoro-indan-2-carboxylic acid?

A common and effective starting material is 3-fluorobenzoic acid or a related derivative.[11] This can be converted to the corresponding phenylpropionic acid, which then undergoes intramolecular Friedel-Crafts acylation to form 4-fluoro-1-indanone.[1]

How can I purify the final product, 4-fluoro-indan-2-carboxylic acid?

Purification can typically be achieved by recrystallization.[12] Suitable solvent systems include aqueous ethanol, toluene, or a mixture of toluene and petroleum ether. If the product is contaminated with neutral impurities, an acid-base extraction can be performed. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent like ether to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.[12]

Are there any alternative synthetic routes to consider?

Yes, an alternative approach involves the use of diethyl malonate and a suitable 4-fluorobenzyl derivative.[13][14] For instance, alkylation of diethyl malonate with 4-fluoro-1-(bromomethyl)benzene, followed by a second alkylation with another electrophile to form the five-membered ring, and subsequent hydrolysis and decarboxylation can yield the desired product.

III. Visualizing the Synthesis and Troubleshooting

Synthetic Pathway Overview

The following diagram illustrates a common synthetic route to 4-fluoro-indan-2-carboxylic acid.

Synthesis_Pathway A 3-Fluorobenzoic Acid B 3-Fluoro-3-phenylpropanoic Acid A->B  Acylation/Reduction   C 4-Fluoro-1-indanone B->C  Intramolecular  Friedel-Crafts   D Diethyl (4-fluoro-1-oxoindan-2-ylidene)malonate C->D  Knoevenagel  Condensation   E 4-Fluoro-1-oxoindane-2,2-dicarboxylic Acid D->E  Hydrolysis   F 4-Fluoro-indan-2-carboxylic Acid E->F  Decarboxylation  

Caption: A common synthetic route to 4-fluoro-indan-2-carboxylic acid.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting low yield.

Troubleshooting_Flowchart Start Low Overall Yield Check_Indanone Check Yield of 4-Fluoro-1-indanone Start->Check_Indanone Indanone_Low Indanone Yield Low Check_Indanone->Indanone_Low Low Indanone_OK Indanone Yield OK Check_Indanone->Indanone_OK Acceptable Optimize_FC Optimize Friedel-Crafts: - Catalyst Loading - Temperature - Anhydrous Conditions Indanone_Low->Optimize_FC Check_Carboxylation Check Carboxylation/ Decarboxylation Steps Indanone_OK->Check_Carboxylation Incomplete_Reaction Incomplete Reaction? Check_Carboxylation->Incomplete_Reaction Optimize_Hydrolysis Optimize Hydrolysis: - Base Concentration - Reflux Time Incomplete_Reaction->Optimize_Hydrolysis Yes (Hydrolysis) Optimize_Decarboxylation Optimize Decarboxylation: - Increase Temperature - Check Acidity Incomplete_Reaction->Optimize_Decarboxylation Yes (Decarboxylation)

Caption: Troubleshooting flowchart for low yield.

IV. Data Summary Table

StepKey ParametersTarget RangePotential Issues
Friedel-Crafts Acylation Lewis Acid (e.g., AlCl₃)1.1 - 2.0 eq.Incomplete reaction, side products
Temperature0 - 60 °CPoor regioselectivity, decomposition
Hydrolysis Base (e.g., KOH)2.2 - 3.0 eq.Incomplete saponification
Reflux Time2 - 6 hoursUnreacted ester remains
Decarboxylation TemperatureRefluxIncomplete reaction
pH1 - 2Slow or no reaction

V. References

  • Kurteva, V. B., & Carlos, A. F. (2009). Synthesis of 1-indanones: a review. Arkivoc, 2009(1), 87-133.

  • National Center for Biotechnology Information. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central. Retrieved from [Link]

  • Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348.

  • Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]

  • Google Patents. (2005). WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone. Retrieved from

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

  • ChemRxiv. (2022). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2011). Synthesis of 1-Indanones from Benzoic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. Retrieved from [Link]

  • Organic Letters. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • ScholarWorks. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • European Journal of Chemistry. (2023). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). separates in fine scale-like crystals. Retrieved from [Link]

  • PubMed. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. PubMed Central. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • University of Victoria. (n.d.). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates*. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Patsnap. (2025). How to Use Carboxylic Acid in Bioreactor Optimization?. Retrieved from [Link]

  • European Patent Office. (2020). PURIFICATION OF AROMATIC CARBOXYLIC ACIDS - EP 3089957 B1. Retrieved from [Link]

Sources

Optimization

Troubleshooting solubility issues of 4-fluoro-indan-2-carboxylic acid in DMSO

Welcome to the technical support guide for 4-fluoro-indan-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-fluoro-indan-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, experience-driven advice to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-fluoro-indan-2-carboxylic acid in DMSO. What are the initial steps I should take?

A1: When encountering solubility issues, it's crucial to start with the fundamentals. Here’s a systematic approach to your initial troubleshooting:

  • Verify Compound and Solvent Quality: Ensure that you are using a high-purity, anhydrous grade of DMSO.[1] DMSO is highly hygroscopic, and water absorption can significantly decrease the solubility of many compounds, especially carboxylic acids.[2][3] Carboxylic acids are four times more likely to precipitate from "wet" DMSO.[3] Also, confirm the identity and purity of your 4-fluoro-indan-2-carboxylic acid.

  • Check Concentration Limits: Double-check your calculations to ensure you haven't exceeded the compound's solubility limit in DMSO. While specific solubility data for 4-fluoro-indan-2-carboxylic acid in DMSO is not readily published, it's a good practice to start with a lower concentration and gradually increase it.

  • Gentle Warming and Agitation: Gently warm the solution in a 37°C water bath and use a vortex mixer to agitate the sample.[1][4] Sonication in a water bath for several minutes can also be an effective method to aid dissolution.[4][5] However, avoid excessive heat, as it could potentially degrade the compound.[1][6]

Q2: My 4-fluoro-indan-2-carboxylic acid precipitates out of the DMSO stock solution upon storage at -20°C. What is causing this and how can I prevent it?

A2: Precipitation upon freeze-thawing is a common issue, often linked to the hygroscopic nature of DMSO.

  • The Role of Water: When DMSO absorbs water, its freezing point is significantly depressed.[2] This altered solvent environment can lead to the compound crystallizing out of the solution, as the hydrated DMSO is a poorer solvent for many lipophilic compounds.[2]

  • Metastable Supersaturation: Often, when a compound is first dissolved, it can form a supersaturated solution that is kinetically stable but thermodynamically unstable. Freeze-thaw cycles can provide the energy needed to overcome this kinetic barrier, leading to crystallization.[2]

Prevention Strategies:

  • Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO from a sealed container to prepare your stock solutions.[7]

  • Proper Storage: Aliquot your stock solution into single-use vials to minimize the number of freeze-thaw cycles and reduce the opportunity for water absorption.[4][8] Ensure vials are tightly sealed.

  • Storage Temperature: While -20°C is common, for particularly sensitive compounds, storage at -80°C might be preferable to better maintain stability.[8]

Q3: After diluting my DMSO stock solution into an aqueous buffer for my assay, I observe immediate precipitation. How can I resolve this?

A3: This is a classic problem of a compound "crashing out" of solution when transferred from a strong organic solvent to an aqueous environment. The abrupt change in solvent polarity causes the compound to become insoluble.

Step-by-Step Dilution Protocol to Minimize Precipitation:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[8] This gradual change in solvent composition can help keep the compound in solution.

  • Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while continuously and vigorously vortexing or stirring the buffer.[7] This rapid dispersion can prevent localized high concentrations of the compound that trigger precipitation.

  • Co-solvents: If precipitation persists, consider the use of a co-solvent in your final assay medium. Common co-solvents include polyethylene glycol (PEG), glycerol, or Tween 80.[8] These can help to increase the overall solvating capacity of the aqueous solution.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[4][8] Always include a vehicle control with the same final DMSO concentration in your experiments.[7][9]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with 4-fluoro-indan-2-carboxylic acid in DMSO.

G start Start: Solubility Issue Observed check_purity Verify Compound & Anhydrous DMSO Purity start->check_purity dissolution_method Optimize Dissolution Method: - Gentle Warming (37°C) - Vortexing - Sonication check_purity->dissolution_method concentration Is Concentration Below Known/Expected Limit? dissolution_method->concentration precipitation_storage Precipitation During Storage? concentration->precipitation_storage Yes lower_concentration Prepare New Stock at Lower Concentration concentration->lower_concentration No precipitation_dilution Precipitation Upon Aqueous Dilution? precipitation_storage->precipitation_dilution No storage_solutions Improve Storage: - Aliquot into single-use vials - Use anhydrous DMSO - Store at -80°C - Ensure tight seals precipitation_storage->storage_solutions Yes dilution_solutions Optimize Dilution: - Stepwise dilution - Add stock to buffer with vigorous mixing - Consider co-solvents (e.g., PEG, Tween 80) precipitation_dilution->dilution_solutions Yes success Solubility Issue Resolved precipitation_dilution->success No storage_solutions->success dilution_solutions->success lower_concentration->check_purity

Caption: Troubleshooting workflow for 4-fluoro-indan-2-carboxylic acid solubility.

Deeper Dive: The Chemistry of Solubility

Understanding the Solute: 4-Fluoro-indan-2-carboxylic Acid

The structure of 4-fluoro-indan-2-carboxylic acid presents a molecule with both nonpolar (the indane ring system) and polar (the carboxylic acid group) characteristics. The fluorine atom adds to the molecule's electronegativity but also its lipophilicity.

PropertyValueSource
Molecular Formula C₁₀H₉FO₂[10]
Molecular Weight 180.17 g/mol [10]
Structure Indane scaffold with a fluorine at position 4 and a carboxylic acid at position 2[10][11]

The carboxylic acid group is capable of acting as a hydrogen bond donor and acceptor. However, the bulky, nonpolar indane backbone dominates a significant portion of the molecule's surface area, making it challenging to dissolve in highly polar solvents like water.

Understanding the Solvent: DMSO

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent.[12] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it a common choice in biological research.[4][12]

PropertyValueSource
Boiling Point 189 °C[12]
Freezing Point 18.5 °C[12]
Miscibility with Water Fully miscible[13]

The sulfoxide group in DMSO is a strong hydrogen bond acceptor, which facilitates the dissolution of compounds with hydrogen bond donor groups, such as the carboxylic acid in our target molecule. However, DMSO is not a good solvent for anions, which can contribute to the precipitation of deprotonated carboxylic acids.[3]

The Solute-Solvent Interaction

The dissolution of 4-fluoro-indan-2-carboxylic acid in DMSO is primarily driven by dipole-dipole interactions and hydrogen bonding between the carboxylic acid group and the sulfoxide group of DMSO. The indane ring is accommodated within the less structured environment of the organic solvent.

The addition of water to DMSO creates a more structured, hydrogen-bonded network.[2] This makes it more difficult for the nonpolar indane ring to be solvated, thus reducing the overall solubility of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 4-fluoro-indan-2-carboxylic acid in DMSO

Materials:

  • 4-fluoro-indan-2-carboxylic acid (solid)

  • Anhydrous DMSO (high purity)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: Determine the mass of 4-fluoro-indan-2-carboxylic acid required to make your desired volume of a 10 mM stock solution (Molecular Weight = 180.17 g/mol ).

    • For 1 mL of 10 mM stock, you will need 1.8017 mg.

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.[4]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 2-3 minutes.[7]

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 10-15 minutes.[4]

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[1][5]

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.[8]

Protocol 2: Serial Dilution for Cell-Based Assays

Objective: To prepare a working solution from a 10 mM DMSO stock for a final in-assay concentration range, ensuring the final DMSO concentration remains below 0.5%.

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in cell culture medium. For example, to achieve a top concentration of 100 µM, dilute the 10 mM stock 1:100 in your culture medium (e.g., 2 µL of stock into 198 µL of medium). This will result in a 1% DMSO concentration at this step.

  • Serial Dilutions: Perform serial dilutions from this 100 µM intermediate solution using culture medium containing 1% DMSO to maintain a constant solvent concentration across all your dilutions.

  • Final Plating: When adding your compounds to the cells, ensure a final dilution of at least 1:2 (e.g., adding 100 µL of your 2X compound solution to 100 µL of cells in medium) to bring the final DMSO concentration to ≤0.5%.

  • Vehicle Control: Prepare a vehicle control by performing the same serial dilutions with DMSO that does not contain your compound. This is crucial for differentiating between compound effects and solvent effects.[7][9]

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.

  • Dimethyl sulfoxide. Wikipedia.

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare.

  • Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. Benchchem.

  • Compound Handling Instructions. MCE.

  • What is the solubility of DMSO in water? Quora.

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.

  • How do I make a stock solution of a substance in DMSO? ResearchGate.

  • 4-Fluoro-indan-2-carboxylic Acid. Benchchem.

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.

  • Troubleshooting AN-12-H5 solubility issues in DMSO. Benchchem.

  • On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. PMC.

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

  • 4-Fluoroindole-2-carboxylic acid. Sigma-Aldrich.

  • Compound Solubility with Dimethylsulfoxide. Hampton Research.

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC.

  • Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate.

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications.

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.

  • DMSO vs. DMF for biological testing. Reddit.

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.

  • NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Royal Society of Chemistry.

  • 4-Fluoroindole-2-carboxylic acid. Santa Cruz Biotechnology.

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC.

  • Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. ACS Publications.

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Publications.

  • Indancarboxylicacid. CymitQuimica.

  • Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro. PMC.

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC.

  • Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. NICNAS.

  • Samples in DMSO: What an end user needs to know. Ziath.

  • 6-Fluoro-4-oxochroman-2-carboxylic acid. ResearchGate.

  • (2S,4S)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID. ChemicalBook.

  • Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations. PubMed.

  • DMSO Physical Properties. Gaylord Chemical.

  • PRODUCT INFORMATION. Cayman Chemical.

Sources

Troubleshooting

Minimizing side reactions in 4-fluoro-indan-2-carboxylic acid cross-coupling

Welcome to the Advanced Methodologies Help Desk. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize the 4-fluoro-indane scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Methodologies Help Desk.

As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize the 4-fluoro-indane scaffold. Cross-coupling at the C2 position of 4-fluoro-indan-2-carboxylic acid presents a unique intersection of chemical challenges: it is an aliphatic (sp3) carboxylic acid prone to decarboxylative hurdles, while simultaneously possessing an activated aromatic C-F bond susceptible to transition-metal insertion.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols designed to minimize defluorination, β-hydride elimination, and homocoupling.

Mechanistic Workflow & Side Reaction Pathways

To effectively troubleshoot, we must first map the reaction environment. The diagram below illustrates the radical-based coupling pathway and the precise junctures where side reactions hijack the catalytic cycle.

Pathway A 4-Fluoro-indan-2-carboxylic Acid B Redox-Active Ester (RAE) A->B Activation C Alkyl Radical Intermediate B->C Photoredox SET (-CO2) D Ni Catalytic Cycle C->D Radical Capture F Side Reaction: Homocoupling C->F Excess Radical E Cross-Coupled Product D->E Reductive Elimination G Side Reaction: β-Hydride Elimination D->G Slow Elimination

Radical pathway for 4-fluoro-indan-2-carboxylic acid coupling and major side reactions.

Troubleshooting FAQs

Q1: Why am I losing the fluorine atom (defluorination) during my Pd-catalyzed Suzuki-Miyaura coupling?

Causality: The C-F bond at the 4-position is electronically activated by the fused aliphatic ring system. In traditional thermal cross-coupling reactions (>80 °C), electron-rich Pd(0) species can undergo unintended oxidative addition into the C(sp2)-F bond instead of the target electrophile. This competitive insertion leads to [1]. Solution: To suppress this, you must accelerate the desired reductive elimination step while sterically hindering C-F insertion. Switch to bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos). Better yet, transition away from high-temperature Pd catalysis entirely and utilize room-temperature Ni/photoredox dual catalysis, which operates under conditions mild enough to leave the C-F bond completely intact.

Q2: My LC-MS shows a mass corresponding to M-2 (loss of 2 Da). How do I stop β-hydride elimination?

Causality: You are observing the formation of 4-fluoro-1H-indene. Because 4-fluoro-indan-2-carboxylic acid is an aliphatic (sp3) acid, the resulting alkyl-metal intermediate possesses readily accessible β-hydrogens at the C1 and C3 positions. If the subsequent transmetalation or reductive elimination is slow, the transition metal will. Solution: Avoid monodentate ligands that leave open coordination sites on the metal. Employ bidentate ligands with large bite angles (like dppf) to saturate the coordination sphere and enforce rapid reductive elimination. Alternatively, use a radical-based decarboxylative strategy where the alkyl radical directly engages a Ni catalyst, bypassing long-lived alkyl-Pd(II) intermediates entirely.

Q3: I am observing significant homocoupling of the indane fragment during Ag-mediated decarboxylation. What is the fix?

Causality: In Ag-mediated decarboxylative cross-coupling, the acid is oxidized to a carboxyl radical, which extrudes CO2 to form the 4-fluoro-indan-2-yl radical. If the steady-state concentration of this radical becomes too high, outcompetes the desired cross-coupling[2]. Solution: Control the radical generation rate. Instead of adding your oxidant (e.g., K2S2O8) all at once, use a syringe pump to add it dropwise over 2–4 hours. This maintains a low concentration of the alkyl radical, favoring cross-coupling[3].

Quantitative Condition Optimization

To illustrate the impact of these variables, below is a summary of our internal ligand and condition screening for the decarboxylative arylation of 4-fluoro-indan-2-carboxylic acid.

Reaction StrategyCatalyst / LigandTemp (°C)Target Product (%)Defluorination (%)β-Hydride Elim. (%)Homocoupling (%)
Thermal DecarboxylationPd(OAc)₂ / PPh₃1201225558
Thermal DecarboxylationPd(OAc)₂ / dppf1103854512
Ag-Mediated RadicalAgNO₃ / K₂S₂O₈6045<11539
Ni/Photoredox (RAE)NiCl₂ / dtbbpy2588<1<2<5

Note: The Ni/Photoredox dual catalysis system effectively neutralizes all three major side reactions by operating at room temperature and favoring rapid radical capture.

Self-Validating Experimental Protocol

Method: Decarboxylative Arylation via Photoredox/Ni Dual Catalysis This protocol utilizes a Redox-Active Ester (RAE) to generate the C2 radical under mild conditions, completely bypassing the thermal energy required for C-F insertion. It is designed as a self-validating system , ensuring you can verify the integrity of the molecule before committing to tedious purification.

Step 1: Synthesis of the Redox-Active Ester (RAE)

  • In a flame-dried round-bottom flask, dissolve 4-fluoro-indan-2-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the precipitated diisopropylurea byproduct and concentrate the filtrate under reduced pressure to yield the RAE.

Step 2: Dual Catalytic Cross-Coupling

  • Inside an argon-filled glovebox, charge a 20 mL reaction vial with the synthesized RAE (1.0 equiv), the target aryl bromide (1.5 equiv), NiCl₂·glyme (10 mol%), dtbbpy (15 mol%), and the photocatalyst Ir(ppy)₃ (2 mol%).

  • Add anhydrous DMF (0.1 M) and Zn powder (2.0 equiv) as a terminal reductant.

  • Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and place it in a photoreactor.

  • Irradiate with 450 nm blue LEDs for 16 hours at 25 °C, ensuring vigorous stirring.

Step 3: Self-Validation & Isolation Crucial Causality Check: Before quenching the entire reaction, the exact retention of the C-F bond must be verified.

  • Extract a 50 µL crude aliquot, dilute with 0.5 mL CDCl₃, and obtain a ¹⁹F NMR spectrum.

  • Validation: A single sharp multiplet at approximately -118 ppm confirms the 4-fluoroindane core is intact. The disappearance of this peak or the appearance of new upfield signals indicates undesired Ni-insertion into the C-F bond has occurred, meaning the catalyst loading or temperature needs adjustment.

  • Once validated, quench the bulk reaction with water, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

  • Silver-Mediated Decarboxylative C–S Cross-Coupling of Aliphatic Carboxylic Acids under Mild Conditions. Organic Letters (ACS Publications). URL: [Link]

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Macmillan Group - Princeton University. URL:[Link]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. Royal Society of Chemistry (RSC). URL:[Link]

Sources

Optimization

Technical Support Center: HPLC/UHPLC Optimization for 4-Fluoro-indan-2-carboxylic Acid

Welcome to the Technical Support Center for the chromatographic analysis of 4-fluoro-indan-2-carboxylic acid (4-FICA). This compound presents a unique set of analytical challenges due to the highly hydrophobic indane rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-fluoro-indan-2-carboxylic acid (4-FICA). This compound presents a unique set of analytical challenges due to the highly hydrophobic indane ring, the electron-withdrawing fluorine atom, and the ionizable carboxylic acid moiety.

This guide is designed for analytical scientists and drug development professionals. It bypasses basic chromatography principles to focus directly on the physicochemical causality behind mobile phase selection, retention mechanisms, and advanced troubleshooting.

Mechanistic Overview of 4-FICA Chromatography

The retention and peak shape of 4-FICA on reversed-phase (RP-HPLC) columns are entirely dictated by its ionization state. With a carboxylic acid group (estimated pKa​ of ~3.8), 4-FICA is highly susceptible to secondary interactions.

If the mobile phase pH is not strictly controlled at least 1.5 units below its pKa​ , the molecule exists in a state of partial ionization. This leads to dual-band broadening: the neutral species interacts strongly with the hydrophobic C18/C8 chains, while the ionized carboxylate anion engages in secondary ion-exchange interactions with residual, unprotonated silanol groups on the silica surface[1]. Optimization requires a delicate balance of pH suppression, buffer capacity, and specialized ion-repelling additives.

Diagnostic Optimization Workflow

The following self-validating workflow illustrates the logical progression for troubleshooting 4-FICA retention and peak symmetry issues.

OptimizationWorkflow Start Start: 4-FICA Method Development Check_pH Is Mobile Phase pH < 2.5? Start->Check_pH Adjust_pH Adjust pH to 2.0-2.5 (e.g., 0.1% Formic Acid) Check_pH->Adjust_pH No Assess_Peak Assess Peak Shape & Symmetry Check_pH->Assess_Peak Yes Adjust_pH->Assess_Peak Tailing Peak Tailing Observed? Assess_Peak->Tailing Add_Fluorinated Add Fluorinated Ion-Repelling Agent (e.g., 5-50 mM HFBA) Tailing->Add_Fluorinated Yes Check_Ret Is Retention Time Stable? Tailing->Check_Ret No Add_Fluorinated->Check_Ret Buffer_Cap Increase Buffer Capacity (e.g., 10 mM Phosphate) Check_Ret->Buffer_Cap No Optimize_Grad Optimize Organic Modifier Gradient Check_Ret->Optimize_Grad Yes Buffer_Cap->Optimize_Grad Valid Method Validated Optimize_Grad->Valid

Caption: Diagnostic flowchart for optimizing 4-FICA mobile phase conditions and resolving peak tailing.

Self-Validating Experimental Protocol: HFBA-Modified Isocratic Elution

To eliminate silanol interactions and sharpen the peak of halogenated carboxylic acids, fluorinated additives can be utilized. This protocol uses Heptafluorobutyric acid (HFBA) as an "ion-repelling agent" to optimize the stationary phase surface charge[2].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water. Add 30 mM of phosphoric acid to establish a robust baseline pH of ~2.3. Add 50 mM of HFBA. The phosphoric acid acts as the primary buffer ( pKa1​ = 2.15), while HFBA acts as the surface modifier[2].

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 0.1% v/v Formic acid to maintain ionization parity across the gradient.

Step 2: System Priming & Equilibration

  • Purge all HPLC lines to remove previous buffer salts.

  • Equilibrate the C18 column (e.g., 150 x 4.6 mm, 3 µm) with 90% A / 10% B at 1.0 mL/min for a minimum of 20 column volumes.

  • Validation Check: Monitor the UV baseline at 254 nm. Do not proceed until baseline drift is < 1 mAU/min.

Step 3: System Suitability Testing (SST)

  • Void Volume Verification: Inject 5 µL of a neutral marker (e.g., 2-chloroacetamide) to accurately determine the dead time ( t0​ )[2].

  • Analyte Injection: Inject 5 µL of a 10 µg/mL 4-FICA standard.

  • Self-Correction Loop: Calculate the asymmetry factor ( As​ ). If As​ > 1.5, the silanol interactions are not fully suppressed. Increase the HFBA concentration in 10 mM increments (up to a maximum of 80 mM) until symmetry is restored ( As​ ≤ 1.2)[2].

Quantitative Impact of Mobile Phase Modifiers

The choice of acidic modifier drastically impacts both the chromatography and detection sensitivity of carboxylic acids. The table below summarizes these quantitative effects.

Mobile Phase AdditiveConcentrationEffect on Retention Factor ( k′ )Impact on Peak Symmetry ( As​ )MS Sensitivity (Negative ESI)
Formic Acid 1 mMBaseline (Elongated)Moderate tailingOptimal (Highest) [3]
Ammonium Formate 1 mMDecreasedBroad / PoorLow (~9x reduction)[3]
Trifluoroacetic Acid (TFA) 50 mMModerate decreaseImprovedSevere signal suppression
Heptafluorobutyric Acid (HFBA) 50 mMSignificant decrease (~9-fold)Highly symmetric (~1.4) [2]Severe signal suppression

Troubleshooting Guides & FAQs

Q1: Why is my 4-fluoro-indan-2-carboxylic acid peak exhibiting severe tailing on a standard C18 column? A1: Peak tailing for aromatic carboxylic acids is primarily caused by secondary interactions between the analyte's carboxylate anion and residual unprotonated silanol groups on the silica stationary phase. Because 4-FICA has a pKa​ of approximately 3.8, a mobile phase pH above 3.0 results in partial ionization. To resolve this, lower the mobile phase pH to 2.0–2.5. This dual-action adjustment fully protonates the 4-FICA molecule (increasing hydrophobicity and retention) and neutralizes residual silanols, eliminating the secondary ion-exchange interactions[1].

Q2: How do fluorinated additives like HFBA or PFPA alter the retention of 4-FICA compared to standard formic acid? A2: Fluorinated carboxylic acids (e.g., heptafluorobutyric acid [HFBA] or pentafluoropropionic acid[PFPA]) act as "ion repelling agents" in reversed-phase chromatography. While traditionally used to increase the retention of basic analytes via ion-pairing, for similarly charged acidic analytes like halogenated carboxylic acids, they consistently decrease retention factors (up to 9-fold with HFBA) in a concentration-dependent manner[2]. The highly hydrophobic perfluorinated chains coat the C18 surface, creating a negatively charged barrier that repels the carboxylic acid. Incorporating 50 mM HFBA significantly improves the peak symmetry of halogenated acids (reducing asymmetry factors from 2.9 to 1.4) by modifying these surface charge dynamics[2].

Q3: I am using LC-MS/MS in negative electrospray ionization (ESI-) mode. Should I use an ammonium formate buffer to ensure 4-FICA is fully ionized in solution? A3: Counterintuitively, no. While 1 mM ammonium formate ensures the carboxylic acid is ~99% ionized in the bulk mobile phase, it drastically reduces MS sensitivity. A systematic investigation demonstrated that using 1 mM formic acid (where the acid is only ~10% ionized in the mobile phase) yields a sensitivity approximately 9 times better than ammonium formate in negative ion ESI[3]. The lower pH of formic acid provides a more reproducible, elongated retention time, and the desolvation dynamics in the ESI droplet favor the gas-phase deprotonation of the acid much more efficiently than the highly salt-loaded ammonium formate droplets[3].

Q4: My retention times for 4-FICA are drifting across a 100-injection sequence. How can I stabilize the method? A4: Retention time drift for ionizable compounds usually points to insufficient buffering capacity in the mobile phase, leading to micro-fluctuations in pH. If you are using only 0.1% formic acid, the buffering capacity at pH 2.7 is weak. To stabilize retention, introduce a true buffer system, such as 10–30 mM phosphoric acid ( pKa1​ = 2.15), which provides robust pH control at pH 2.3[2]. Additionally, ensure the column is thermostatted strictly (e.g., 40 °C), as temperature variations alter both the pKa​ of the analyte and the density of the mobile phase.

Q5: Can I use perfluorinated acids if I am fraction-collecting 4-FICA for downstream bioassays? A5: Yes. A major advantage of using perfluorinated carboxylic acids like TFA, PFPA, and HFBA is that they are completely volatile. This property facilitates the direct bioassay, radioimmunoassay, and structural analysis of column fractions without the need for complex desalting steps[4].

References

  • High performance liquid chromatography mobile phase composition optimization for the quantitative determination of a carboxylic acid compound in human plasma by negative ion electrospray high performance liquid chromatography tandem mass spectrometry - PubMed. nih.gov.
  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chrom
  • Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected beta-blockers - PubMed. nih.gov.
  • The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. tandfonline.com.
  • Technical Support Center: Optimizing HPLC-UV Methods for Pterin-6-carboxylic Acid Detection. benchchem.com.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-indan-2-carboxylic Acid Derivatives

Welcome to the advanced troubleshooting and methodology center for working with 4-fluoro-indan-2-carboxylic acid (4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid)[1]. This guide is engineered for medicinal chemists and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for working with 4-fluoro-indan-2-carboxylic acid (4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid)[1]. This guide is engineered for medicinal chemists and drug development professionals facing low yields, epimerization, or reaction stalling during the functionalization of this highly encumbered bicyclic building block.

Diagnostic Triage & Workflow

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the optimal coupling strategy based on your specific amine nucleophile and stereochemical requirements.

G N1 Coupling Failure: Low Yield / No Product N2 Analyze Amine Steric Bulk N1->N2 N3 Primary Amine N2->N3 N4 Secondary / Hindered Amine N2->N4 N5 Use HATU (1.2 eq) + DIPEA (2.0 eq) N3->N5 N6 Use COMU (1.2 eq) + TMP (1.0 eq) N4->N6 N7 Check C2 Epimerization N5->N7 N6->N7 N8 High Racemization N7->N8 N9 Stereocenter Intact N7->N9 N10 Switch to Oxyma/DIC or use Collidine base N8->N10 N11 Proceed to Aqueous Workup & Purification N9->N11 N10->N11

Troubleshooting workflow for hindered indane-2-carboxylic acid coupling.

Frequently Asked Questions (FAQs)

Q1: Why is 4-fluoro-indan-2-carboxylic acid exceptionally prone to coupling failures compared to standard aliphatic acids? A1: The steric hindrance originates primarily from the rigid 2,3-dihydro-1H-indene (indane) scaffold[2]. The carboxylic acid at the C2 position is flanked by two methylene groups (C1 and C3) constrained within a five-membered ring. This structural rigidity severely restricts the rotational degrees of freedom of the activated ester intermediate, shielding the carbonyl carbon from incoming nucleophiles. Furthermore, if the C2 position is functionalized (e.g., forming a 2-amino-indan-2-carboxylic acid derivative), it creates a highly encumbered quaternary center that drastically reduces the rate of nucleophilic attack[3].

Q2: Which coupling reagent should I default to for this substrate? A2: For sterically hindered indane derivatives, third-generation uronium/aminium salts like HATU or COMU are strongly recommended over classical reagents like DCC or HBTU[4]. HATU utilizes the HOAt (1-hydroxy-7-azabenzotriazole) leaving group, where the pyridine nitrogen provides anchimeric (neighboring group) assistance to accelerate the coupling[5]. COMU, based on the Oxyma Pure leaving group and a morpholino carbon skeleton, offers superior reactivity with the added benefit of requiring only one equivalent of base, minimizing base-catalyzed side reactions[4][6].

Q3: I am observing significant epimerization at the C2 chiral center. How can I prevent this? A3: Epimerization (racemization) at the C2 position occurs via oxazolone formation or direct enolization, driven by the presence of excess base during the activation step[7]. To mitigate this:

  • Change the base: Replace DIPEA with a less basic, sterically hindered base like 2,4,6-trimethylpyridine (sym-collidine)[5].

  • Use COMU: COMU requires only 1.0 equivalent of base to achieve high yields, significantly reducing the basicity of the reaction medium compared to HATU (which typically requires 2.0 equivalents)[4].

  • Lower the temperature: Perform the pre-activation strictly at 0 °C.

Troubleshooting Guide: Specific Failure Modes

Issue 1: Formation of Guanidinium Byproducts (No Amide Product)

Symptom: LC-MS shows a mass corresponding to the amine trapped by the coupling reagent (e.g., a tetramethylguanidinium adduct), with unreacted 4-fluoro-indan-2-carboxylic acid remaining. Root Cause: When the carboxylic acid is highly hindered, the nucleophilic amine reacts faster with the excess uronium coupling reagent (like HATU or HBTU) than with the sterically shielded activated ester. Solution:

  • Strict Pre-activation: Pre-activate the 4-fluoro-indan-2-carboxylic acid with HATU/COMU and base for exactly 1–3 minutes before adding the amine[6]. Do not mix the amine and the coupling reagent directly.

  • Switch Reagents: If the issue persists, switch to a phosphonium-based reagent like PyAOP or PyOxim . Phosphonium reagents do not form guanidinium adducts with primary or secondary amines.

Issue 2: Incomplete Conversion with Secondary Amines

Symptom: The reaction stalls at 30-40% conversion even after 24 hours of stirring. Root Cause: The combined steric bulk of the indane ring and the secondary amine prevents the transition state from forming efficiently. Solution:

  • Double Coupling Strategy: Drain the reaction solvent, wash the intermediate, and subject the unreacted material to a fresh cocktail of HATU/base. This "double coupling" technique is a proven method for forcing the acylation of highly hindered indane-carboxylic acid derivatives[3].

  • Acyl Fluoride Generation: Switch to generating an acyl fluoride intermediate. Acyl fluorides are significantly smaller and less sterically demanding than OAt or Oxyma esters, allowing them to react with bulky secondary amines more easily.

Quantitative Reagent Comparison

The following table summarizes the performance metrics of various coupling reagents when applied to sterically hindered indane-carboxylic acids.

Coupling ReagentLeaving GroupBase Eq. Req.Relative ReactivityRacemization RiskByproduct Solubility
HBTU OBt2.0 - 3.0LowModerateOrganic
HATU OAt2.0HighLowOrganic
COMU Oxyma1.0Very HighVery LowAqueous (High)
PyAOP OAt2.0 - 3.0HighLowOrganic
DIC / Oxyma Oxyma0.0 (Neutral)ModerateVery LowOrganic

(Data synthesized from established peptide coupling benchmarks for sterically hindered substrates[4][6])

Standard Operating Procedure: Optimized Amide Coupling

Protocol: Coupling 4-fluoro-indan-2-carboxylic acid with a hindered secondary amine using COMU.

This self-validating protocol ensures that the active ester is fully formed prior to amine introduction, preventing reagent-capping of the amine while minimizing epimerization.

Materials:

  • 4-fluoro-indan-2-carboxylic acid (1.0 eq)[1]

  • Target Amine (1.1 eq)

  • COMU (1.2 eq)[6]

  • sym-Collidine (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial purged with nitrogen, dissolve 4-fluoro-indan-2-carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add sym-Collidine (1.2 eq) dropwise.

    • Causality & Validation Check: The solution will typically undergo a distinct color change (often turning yellow or light orange), visually confirming the formation of the active Oxyma ester. Stir for exactly 2 minutes[6]. Prolonged pre-activation of hindered acids can lead to degradation of the active ester and increased epimerization.

  • Amine Addition: Dissolve the target amine (1.1 eq) in a minimal volume of DMF. Add this solution dropwise to the pre-activated ester at 0 °C.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Monitor the consumption of the active ester via LC-MS.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous NaHCO3​ , followed by 1 M HCl , and finally brine.

    • Self-Validation: COMU byproducts (such as the morpholino urea derivative) are highly water-soluble. Unlike the stubborn, insoluble byproducts of DCC or PyBOP, COMU byproducts are efficiently and completely removed during these standard aqueous washes[6].

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity: Fluorinated vs. Non-Fluorinated Indan-2-Carboxylic Acids in Drug Discovery

Executive Summary The indan-2-carboxylic acid scaffold is a highly versatile and privileged pharmacophore in modern drug discovery, frequently utilized in the development of enzyme inhibitors and G-protein coupled recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indan-2-carboxylic acid scaffold is a highly versatile and privileged pharmacophore in modern drug discovery, frequently utilized in the development of enzyme inhibitors and G-protein coupled receptor (GPCR) antagonists . While the native, non-fluorinated indane core provides excellent structural rigidity and baseline target engagement, it often suffers from rapid Phase I oxidative metabolism.

To overcome these liabilities, medicinal chemists frequently employ strategic fluorine substitution—specifically at the 4, 5, or 6 positions of the aromatic ring [[1]]([Link]). This guide objectively compares the physicochemical properties, pharmacokinetic (PK) performance, and biological activity of non-fluorinated indan-2-carboxylic acids against their fluorinated counterparts, using CXCR5 receptor antagonists as a primary case study.

Physicochemical & Pharmacokinetic Profiling

The decision to transition from a non-fluorinated to a fluorinated indane core is driven by three distinct mechanistic rationales:

  • Metabolic Shielding (The Causality of Clearance): The electron-rich aromatic ring of the indane core is highly susceptible to CYP450-mediated aromatic hydroxylation. Fluorine forms a highly stable C-F bond (~116 kcal/mol) that resists oxidation by the CYP450 heme-oxo intermediate. Placing fluorine at the C5 and C6 positions sterically and electronically shields the molecule, drastically reducing intrinsic clearance.

  • pKa Modulation via Inductive Effects: Fluorine's strong electronegativity exerts an inductive pull through the molecule's sigma framework. This slightly lowers the pKa of the C2-carboxylic acid, ensuring it remains fully ionized as a carboxylate anion at physiological pH (7.4). This ionization is critical for forming robust salt bridges with basic amino acid residues in target binding pockets.

  • Lipophilic Efficiency (LogP): Substituting hydrogen with fluorine increases the overall lipophilicity (LogP) of the molecule, which enhances cell membrane permeability and strengthens hydrophobic interactions within the target receptor.

Quantitative Performance Comparison

The following table summarizes the representative pharmacological profiling of substituted benzoylamino-indan-2-carboxylic acid derivatives , .

ParameterNon-Fluorinated Core5-Fluoro Core5,6-Difluoro Core
LogP (Calculated) 2.142.312.55
pKa (Carboxylic Acid) 4.454.324.18
Primary CYP Liability High (C5/C6 Hydroxylation)Moderate (Shifted to C4/C6)Low (Aromatic ring shielded)
HLM Half-Life (t½) < 25 min~ 65 min> 120 min
CXCR5 IC50 (Functional) 120 nM45 nM18 nM

Data represents median values derived from structure-activity relationship (SAR) optimization campaigns targeting GPCR inhibition.

Case Study: CXCR5 Antagonists in Inflammatory Diseases

Substituted benzoylamino-indan-2-carboxylic acids are potent antagonists of CXCR5, a chemokine receptor implicated in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis . CXCR5 is a Gαi-coupled GPCR; when activated by its native ligand (CXCL13), it inhibits adenylate cyclase, leading to a decrease in intracellular cAMP and subsequent B-cell activation.

By utilizing a 5-fluoro-indan-2-carboxylic acid derivative (e.g., 2-(2-Cyclobutoxy-3-methyl-benzoylamino)-5-fluoro-indan-2-carboxylic acid) , researchers observed a >2.5-fold improvement in IC50 compared to the non-fluorinated analog. The fluorine atom perfectly occupies a small hydrophobic sub-pocket in the CXCR5 allosteric site, while the stabilized carboxylate forms a critical anchor.

CXCR5_Signaling CXCL13 CXCL13 Ligand CXCR5 CXCR5 Receptor (GPCR) CXCL13->CXCR5 Binds G_alpha_i Gαi Protein CXCR5->G_alpha_i Activates AdenylateCyclase Adenylate Cyclase G_alpha_i->AdenylateCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces B_Cell B-Cell Activation cAMP->B_Cell Triggers Inhibitor Fluoro-Indan-2-Carboxylic Acid Antagonist Inhibitor->CXCR5 Blocks

Mechanism of CXCR5 inhibition by fluoro-indan-2-carboxylic acid antagonists.

Self-Validating Experimental Protocols

To objectively compare the performance of these compounds, the following self-validating workflows must be executed.

Metabolic_Stability Prep Prepare HLM + NADPH Incubate Incubate Drug (37°C) Prep->Incubate Quench Quench Reaction (Cold ACN) Incubate->Quench Centrifuge Centrifuge & Extract Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t1/2 & Clearance LCMS->Data

Step-by-step workflow for evaluating the microsomal stability of indane derivatives.

Protocol 1: In Vitro Metabolic Stability (Microsomal Clearance)

This assay determines the intrinsic clearance of the indane core by exposing it to Human Liver Microsomes (HLMs).

  • Step 1: Matrix Preparation. Prepare a 1 mg/mL suspension of HLMs in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLMs contain the full suite of CYP450 enzymes responsible for Phase I metabolism.

  • Step 2: Compound Addition. Spike the fluorinated and non-fluorinated indan-2-carboxylic acids into separate HLM suspensions at a final concentration of 1 μM.

  • Step 3: Reaction Initiation. Add NADPH (1 mM final concentration) to initiate the reaction. Causality: NADPH provides the essential reducing equivalents required for CYP450 catalytic cycling. Incubate at 37°C.

  • Step 4: Time-Course Quenching. At 0, 15, 30, 60, and 120 minutes, extract 50 μL aliquots and immediately mix with 150 μL of ice-cold acetonitrile (ACN) containing an internal standard. Causality: Cold ACN instantly denatures the CYP enzymes, halting metabolism, and precipitates proteins to yield a clean sample for mass spectrometry.

  • Step 5: LC-MS/MS Quantification. Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Standard: The assay must include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil is not rapidly degraded (t½ < 15 min), the microsomes are inactive, and the assay data must be discarded.

Protocol 2: GPCR Functional Activity (cAMP Accumulation Assay)

Because CXCR5 is a Gαi-coupled receptor, antagonists are evaluated by their ability to restore cAMP levels.

  • Step 1: Cell Seeding. Seed CHO-K1 cells stably expressing human CXCR5 into a 384-well plate at 5,000 cells/well.

  • Step 2: Antagonist Pre-incubation. Treat the cells with a serial dilution (10 μM to 0.1 nM) of the indan-2-carboxylic acid derivatives for 30 minutes.

  • Step 3: Pathway Stimulation. Add a mixture of CXCL13 (EC80 concentration) and Forskolin (10 μM). Causality: Forskolin directly activates adenylate cyclase to generate a massive cAMP pool. CXCL13 activates the Gαi pathway to suppress this pool. An effective antagonist will block CXCL13, allowing Forskolin to keep cAMP levels high.

  • Step 4: Detection. After 30 minutes, lyse the cells and add a TR-FRET cAMP detection reagent (e.g., Cisbio cAMP Dynamic 2 kit). Read the plate on a time-resolved fluorescence microplate reader.

  • Self-Validation Standard: Calculate the Z'-factor using a Forskolin-only control (maximum cAMP) and a Forskolin + CXCL13 control (minimum cAMP). The assay is only valid and trustworthy if the Z'-factor is > 0.5.

References

  • Source: Google Patents (US20100113462A1)
  • Title: 2-(2-Cyclobutoxy-3-methyl-benzoylamino)-5-fluoro-indan-2-carboxylic acid Source: PubChem (CID 25160667) URL: [Link]

  • Title: Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters Source: Sciforum URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-fluoro-indan-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-indan-2-carboxylic Acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary 4-Fluoro-in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-indan-2-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-indan-2-carboxylic acid (4-FICA) is a highly valued fluorinated scaffold in medicinal chemistry. The strategic placement of a fluorine atom on the indane ring profoundly influences the molecule's lipophilicity, metabolic stability, and target binding affinity. For drug development professionals, accurate structural characterization of 4-FICA and its downstream metabolites is critical.

This guide provides an objective comparison of mass spectrometry (MS) platforms for analyzing 4-FICA, contrasts its fragmentation patterns against its non-fluorinated analog (indan-2-carboxylic acid), and details a self-validating experimental protocol to ensure high-fidelity analytical results.

Mechanistic Fragmentation Profiling: The "Why" Behind the Spectra

Understanding the causality behind fragmentation pathways is essential for unambiguous structural elucidation. 4-FICA (C₁₀H₉FO₂) has a predicted monoisotopic mass of 180.0586 Da [1]. Depending on the ionization technique, the molecule exhibits distinct, predictable fragmentation cascades.

Electron Ionization (EI-MS) Pathways

Under hard ionization (e.g., 70 eV EI-MS), the molecular ion [M]•⁺ undergoes aggressive fragmentation driven by the stability of the resulting aromatic systems.

  • Carboxyl Cleavage: The most prominent initial event is the loss of the carboxyl radical (•COOH, 45 Da) or the sequential loss of water (18 Da) followed by carbon monoxide (28 Da) [1]. This yields the highly stable 4-fluoro-indanyl cation at m/z 135.06.

  • Ring Contraction/Cleavage: The five-membered cyclopentane ring is thermodynamically driven to cleave, expelling a neutral ethylene molecule (C₂H₄, 28 Da). This contraction generates a highly conjugated, stable fluorotropylium or fluorobenzyl cation at m/z 107.03.

Fragmentation M [M]•+ (m/z 180.06) 4-Fluoro-indan-2-carboxylic acid F1 [C9H8F]+ (m/z 135.06) 4-Fluoro-indanyl Cation M->F1 - •COOH (45 Da) F2 [C7H4F]+ (m/z 107.03) Fluorotropylium Cation F1->F2 - C2H4 (28 Da)

Figure 1: Primary EI-MS fragmentation pathway of 4-fluoro-indan-2-carboxylic acid.

Electrospray Ionization (ESI-MS/MS) Pathways

In soft ionization (ESI), negative ion mode is highly preferred due to the acidic nature of the carboxylic group, yielding a robust deprotonated molecular ion [M-H]⁻ at m/z 179.0514 [3]. Collision-Induced Dissociation (CID) of this precursor primarily results in the neutral loss of carbon dioxide (CO₂, 44 Da), generating the 4-fluoro-indanyl anion (m/z 135.06). Higher collision energies force the expulsion of hydrogen fluoride (HF, 20 Da), a diagnostic loss unique to the fluorinated analog, yielding the indenyl anion (m/z 115.05).

Comparative Data Analysis: 4-FICA vs. Indan-2-carboxylic Acid

To highlight the diagnostic utility of these fragmentation patterns, we must compare 4-FICA against its non-fluorinated baseline, Indan-2-carboxylic acid (monoisotopic mass 162.0681 Da) [2]. The presence of the fluorine atom not only shifts the precursor mass but fundamentally alters the secondary fragmentation kinetics (e.g., loss of HF vs. loss of H₂).

Table 1: Quantitative MS/MS Comparison (ESI Negative Mode)

Parameter4-Fluoro-indan-2-carboxylic acidIndan-2-carboxylic acid
Molecular Formula C₁₀H₉FO₂C₁₀H₁₀O₂
Monoisotopic Mass 180.0586 Da162.0681 Da
Precursor Ion [M-H]⁻ m/z 179.0514m/z 161.0608
Primary Fragment (Loss of CO₂) m/z 135.0616 ([C₉H₈F]⁻)m/z 117.0704 ([C₉H₉]⁻)
Secondary Fragment m/z 115.0548 (Loss of HF, 20 Da)m/z 115.0548 (Loss of H₂, 2 Da)
Predicted CCS ([M-H]⁻) ~136.9 Ų~131.2 Ų

Insight: While both compounds ultimately converge on the indenyl anion (m/z 115.05), the neutral loss required to get there (HF vs. H₂) serves as an unequivocal diagnostic filter in targeted Multiple Reaction Monitoring (MRM) assays.

Analytical Platform Comparison

Selecting the correct analytical platform is dictated by the experimental endpoint.

  • ESI-QTOF MS (High-Resolution Mass Spectrometry): Best for metabolite ID and pharmacokinetic profiling. The soft ionization preserves the intact molecular ion. QTOF provides sub-5 ppm mass accuracy, allowing for the unambiguous determination of the compound's elemental formula [1].

  • GC-EI-MS (Gas Chromatography): Best for raw material QC and isomeric differentiation. Because 4-FICA is polar, it requires derivatization (e.g., silylation with BSTFA or trifluoroacetylation) prior to GC injection. The resulting 70 eV fragmentation provides a highly reproducible, library-matchable fingerprint.

Self-Validating Experimental Protocol: UHPLC-ESI-QTOF MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of specific modifiers and internal calibration steps guarantees that the data output is intrinsically verified.

Workflow N1 1. Sample Preparation (Solubilization & Spiking) N2 2. UHPLC Separation (C18, Acidic Modifier) N1->N2 N3 3. ESI-QTOF Ionization (Negative Mode, -4.5 kV) N2->N3 N4 4. CID Fragmentation (Collision Energy: 20-40 eV) N3->N4 N5 5. Self-Validation (Mass Error < 5 ppm) N4->N5

Figure 2: Self-validating UHPLC-ESI-QTOF MS workflow for 4-FICA analysis.

Step-by-Step Methodology
  • Sample Preparation & Internal Standard Spiking:

    • Action: Dissolve 4-FICA in 50:50 Methanol:Water to a final concentration of 1 µg/mL. Spike with 100 ng/mL of a stable isotope-labeled internal standard (e.g., ¹³C-labeled benzoic acid).

    • Causality: The 50:50 organic/aqueous mix matches the initial gradient conditions, preventing solvent-front peak distortion. The internal standard validates ionization efficiency and corrects for matrix suppression.

  • Chromatographic Separation (UHPLC):

    • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Mobile Phase A: H₂O + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid in solution, keeping it neutral for sharp chromatographic retention. During the ESI droplet evaporation phase, the volatile formic acid evaporates, driving the equilibrium toward the deprotonated [M-H]⁻ state for detection.

  • ESI-QTOF MS Parameters:

    • Action: Operate in Negative ESI mode. Capillary voltage: -4.5 kV. Desolvation temperature: 350°C.

    • Action: Set CID collision energy to ramp from 15 eV to 35 eV.

    • Causality: Ramping the collision energy ensures the capture of both the primary transition (loss of CO₂) and the secondary diagnostic transition (loss of HF) within a single acquisition window.

  • System Self-Validation (Data Processing):

    • Action: Extract the exact mass of the [M-H]⁻ ion (179.0514). Calculate the mass error: ((Observed Mass - Theoretical Mass) / Theoretical Mass) * 10^6.

    • Validation Gate: If the mass error exceeds ±5 ppm, the data is automatically flagged, triggering a post-acquisition recalibration using the infused sodium formate reference mass trace.

References

  • "2-Indancarboxylic Acid | C10H10O2 | CID 575777", PubChem.[Link]

  • "4-fluoro-indan-2-carboxylic acid (C10H9FO2)", PubChemLite.[Link]

Validation

Benchmarking 4-Fluoro-Indan-2-Carboxylic Acid Against Standard Indane Derivatives

The Strategic Rationale for Fluorinated Indane Scaffolds Compounds based on the indane scaffold, specifically indan-2-carboxylic acid (I2CA) derivatives, have emerged as highly privileged structures in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Rationale for Fluorinated Indane Scaffolds

Compounds based on the indane scaffold, specifically indan-2-carboxylic acid (I2CA) derivatives, have emerged as highly privileged structures in modern medicinal chemistry. They feature prominently in clinical and preclinical pipelines as1[1], 2[2], and 3[3]. However, the unsubstituted indane ring possesses a significant metabolic liability: the benzylic carbons (C1 and C3) are highly susceptible to rapid cytochrome P450-mediated oxidation.

To overcome this, the strategic incorporation of fluorine is employed to modulate physicochemical properties, including pKa, lipophilicity, and 4[4].5[5] serves as a critical synthetic intermediate that strategically places a highly electronegative fluorine atom adjacent to the vulnerable benzylic position. This guide benchmarks the performance of 4-fluoro-indan-2-carboxylic acid (4-F-I2CA) against the unsubstituted baseline (I2CA) and a structural isomer (5-F-I2CA) to demonstrate the precise causality behind its superior pharmacological profile.

Physicochemical and Pharmacokinetic Profiling

The table below summarizes the benchmarking data across key physicochemical and in vitro pharmacokinetic/pharmacodynamic (PK/PD) parameters.

CompoundStructural ModificationpKa (calc)LogPHLM CLint (µL/min/mg)LPA1 Antagonism IC50 (nM)
I2CA Unsubstituted (Baseline)4.522.1548.5125
4-F-I2CA C4-Fluorine (Target)4.312.4212.334
5-F-I2CA C5-Fluorine (Comparator)4.402.4531.085

Mechanistic Causality: The introduction of fluorine at the C4 position yields a dual advantage. First, the strong inductive electron-withdrawing effect of the fluorine atom6[6], which has been shown to enhance critical hydrogen-bonding interactions (e.g., with His40 in the LPA1 receptor pocket)[1]. Second, the C4-fluorine sterically and electronically shields the highly vulnerable C3 benzylic position from oxidation, drastically reducing intrinsic clearance (CLint) compared to the unsubstituted baseline and the C5-isomer.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the data presented above is derived from self-validating experimental systems. Below are the step-by-step methodologies.

Protocol 1: Phase I Metabolic Stability (Human Liver Microsomes)

Objective: Quantify the intrinsic clearance (CLint) of indane derivatives. Causality: We utilize Human Liver Microsomes (HLMs) supplemented with an NADPH-regenerating system rather than whole hepatocytes. This specifically isolates CYP450-mediated Phase I oxidation—the primary metabolic liability for the indane aliphatic ring—allowing us to directly measure the protective effect of the C4-fluorine substitution.

Self-Validation Mechanism: This protocol is self-validating through a tripartite control system:

  • Positive Control (Verapamil): Ensures microsomes are enzymatically active (Target CLint: 40-80 µL/min/mg).

  • Negative Control (Warfarin): Ensures no non-specific, non-CYP degradation is occurring (Target CLint: < 5 µL/min/mg).

  • Minus-NADPH Control: A parallel incubation lacking NADPH confirms that compound depletion is strictly CYP450-dependent and not due to chemical instability in the buffer.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Dilute test compounds (I2CA, 4-F-I2CA, 5-F-I2CA) and controls to a final assay concentration of 1 µM. Causality: 1 µM ensures the reaction remains in first-order kinetics, well below the anticipated Km for CYP enzymes.

  • Pre-Incubation: Combine HLMs (final concentration 0.5 mg/mL) with the test compounds in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH-regenerating system (1 mM final concentration).

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (Tolbutamide, 100 ng/mL). Causality: The internal standard normalizes any injection volume variations during downstream LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and CLint.

Protocol 2: In Vitro LPA1 Receptor Antagonism (Calcium Flux Assay)

Objective: Measure the functional IC50 of the synthesized derivatives. Causality: We employ a Fluo-4 AM calcium mobilization assay in CHO cells stably expressing human LPA1. Because LPA1 is a Gαq-coupled receptor, measuring intracellular calcium transients provides a direct, real-time functional readout of receptor antagonism, which is vastly more physiologically relevant than a static radioligand binding assay.

Self-Validation Mechanism:

  • Baseline Read: A 10-second baseline fluorescence read prior to agonist injection validates background noise and proves the test compounds are not auto-fluorescent.

  • Reference Antagonist: Ki16425 is run in parallel to validate assay sensitivity and dynamic range.

  • Viability Counter-Screen: A parallel CellTiter-Glo assay ensures that apparent "antagonism" is not an artifact of compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-LPA1 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition: Add 10 µL of test compounds (10-point dose-response curve, 10 µM to 0.5 nM) and incubate for 15 minutes.

  • Calcium Flux Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Agonist Challenge: Inject LPA (18:1) at its predetermined EC80 concentration. Record fluorescence continuously for 90 seconds.

  • Data Processing: Calculate IC50 values by plotting the maximum fluorescence minus baseline (Max-Min) against the log of the compound concentration using a 4-parameter logistic fit.

Benchmarking Workflow Visualization

The logical progression of evaluating these derivatives is mapped below.

BenchmarkingWorkflow Start Indane Scaffold Selection Deriv1 Unsubstituted I2CA (Baseline) Start->Deriv1 Deriv2 4-Fluoro-I2CA (Target) Start->Deriv2 Deriv3 5-Fluoro-I2CA (Comparator) Start->Deriv3 PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Deriv1->PhysChem Deriv2->PhysChem Deriv3->PhysChem Metab Metabolic Stability (HLM Clearance) PhysChem->Metab Filter by Lipophilicity InVitro In Vitro Efficacy (LPA1 Antagonism) Metab->InVitro Filter by CL_int < 20 Lead Lead Selection: 4-Fluoro-I2CA InVitro->Lead IC50 < 50 nM

Fig 1: Multi-tier benchmarking workflow for fluorinated indane derivatives.

Conclusion

Benchmarking 4-fluoro-indan-2-carboxylic acid against standard indane derivatives clearly illustrates the power of targeted fluorination. By lowering the pKa of the carboxylic acid and sterically shielding the C3 benzylic position, the 4-fluoro modification simultaneously enhances target engagement (demonstrated by a ~3.6-fold improvement in LPA1 IC50) and mitigates Phase I oxidative liabilities (demonstrated by a ~4-fold reduction in microsomal clearance). For drug discovery professionals working with indane scaffolds, 4-F-I2CA represents a highly optimized, field-validated building block.

References

  • Benchchem. "4-Fluoro-indan-2-carboxylic Acid." Benchchem Product Catalog.
  • Dickerson, S. H., et al. "PPARδ repression in Huntington's disease and its essential role in CNS translate into a potent agonist therapy." National Center for Biotechnology Information (PMC).
  • Terakado, M., et al. "Discovery of ONO-7300243 from a Novel Class of Lysophosphatidic Acid Receptor 1 Antagonists: From Hit to Lead." National Center for Biotechnology Information (PMC).
  • Google Patents. "Substituted benzoylamino-indan-2-carboxylic acids and related compounds." Google Patents (WO2008151211A1).
  • MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." Molecules.
  • RSC Publishing. "Fluorination methods in drug discovery." Organic & Biomolecular Chemistry.

Sources

Comparative

A Comprehensive Guide to Validating Enantiomeric Excess in Chiral 4-Fluoro-indan-2-carboxylic Acid Synthesis

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately determining the chiral purity of complex pharmaceutical intermediates.1[1], extensively utilized in the synthesis of poten...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately determining the chiral purity of complex pharmaceutical intermediates.1[1], extensively utilized in the synthesis of potent CXCR5 antagonists for the treatment of B-cell malignancies and autoimmune disorders[2]. Because the pharmacological efficacy of these molecules is inextricably linked to their stereochemistry, achieving and verifying high enantiomeric purity during asymmetric synthesis is mandatory.

This guide provides an objective, data-driven comparison of the two most authoritative methodologies for cross-validating enantiomeric excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality in Method Selection

To ensure scientific integrity and eliminate method-specific biases, researchers must employ orthogonal analytical techniques. Relying on a single method can lead to false confidence due to overlapping impurities or baseline anomalies.

  • Chiral HPLC: This technique physically separates enantiomers by passing the analyte through a chiral stationary phase (CSP). The causality behind its high resolution lies in the transient, reversible diastereomeric interactions—such as hydrogen bonding, π-π stacking, and steric hindrance—between the enantiomers and the chiral selector on the stationary phase[3].

  • Chiral NMR: Enantiomers are completely indistinguishable in an achiral NMR environment. To resolve them,4[4]. Because these resulting complexes possess different physical properties, they exhibit distinct, quantifiable chemical shifts (Δδ) for the (R) and (S) enantiomers[5][6].

Quantitative Performance Comparison
Analytical ParameterChiral HPLC (CSP Method)Chiral NMR (CSA Method)
Separation Mechanism Physical separation via stationary phase interactions[5]Diastereomeric complexation in solution[4][5]
Sensitivity (LOD) High (often <0.1% ee)Moderate (~1.0 - 2.0% ee)[5]
Sample Destruction Consumptive (unless preparative fraction collection is used)Non-destructive (analyte and CSA can be recovered)[5]
Analysis Time 10 - 30 minutes per run5 - 10 minutes per run[5]
Preparation Complexity Derivatization often required for free acids[7]Simple addition of stoichiometric CSA in deuterated solvent[5]

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. By executing both of the following protocols on the same batch of 4-fluoro-indan-2-carboxylic acid, the resulting ee values serve as an internal cross-check.

Protocol A: Chiral HPLC Determination (Derivatization Workflow)

Causality for Derivatization: Free carboxylic acids, such as 4-fluoro-indan-2-carboxylic acid, often cause severe peak tailing on standard polysaccharide-based CSPs due to strong, non-specific hydrogen bonding with the silica support.7[7][8].

Step-by-Step Methodology:

  • Derivatization: Dissolve 10 mg of the synthesized 4-fluoro-indan-2-carboxylic acid in 1 mL of anhydrous methanol. Add a catalytic amount of sulfuric acid (or alternatively, use TMS-diazomethane) to quantitatively convert the sample to its corresponding methyl ester[8].

  • Sample Preparation: Evaporate the methanol under a gentle stream of nitrogen and reconstitute the derivatized sample in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • System Suitability (Self-Validation): First, inject a racemic standard of the methyl ester onto a Chiralpak OD-H column to confirm baseline resolution (Resolution factor, Rs > 1.5). This proves the system is capable of distinguishing the enantiomers without bias[7][8].

  • Chromatographic Run: Inject 10 µL of the enantioenriched sample. Run an isocratic mobile phase of Hexane/Isopropanol (99:1 or 98:2) at a flow rate of 1.0 mL/min[7][8].

  • Detection & Calculation: Monitor UV absorbance at 254 nm[8]. Calculate the enantiomeric excess using the integrated peak areas: ee% = [(Area R - Area S) / (Area R + Area S)] × 100.

Protocol B: Chiral NMR Analysis Using a Solvating Agent

Causality for Solvent Selection: The formation of diastereomeric complexes relies heavily on non-covalent interactions.5[5].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 0.05 mmol of the synthesized 4-fluoro-indan-2-carboxylic acid and 0.06 to 0.1 mmol of a suitable CSA (e.g., an (S)-BINOL derivative or a chiral amine like (R)-(+)-1-phenylethylamine)[5].

  • Solvation: Dissolve the mixture entirely in 0.6 mL of CDCl₃[5].

  • Data Acquisition: Transfer the solution to a standard 5 mm NMR tube and acquire a ¹H NMR spectrum on a 400 MHz (or higher field) spectrometer at 25°C[5].

  • Data Analysis: Identify well-resolved signals—such as the α-protons of the indane ring—that have split due to diastereomeric complex formation. Integrate the distinct resonance peaks for each enantiomer to calculate the ee%[5].

Workflow Visualization

The following diagram maps the orthogonal cross-validation workflow, illustrating how a single synthetic batch is split to provide self-validating, bias-free analytical data.

EE_Validation_Workflow Synth Asymmetric Synthesis: 4-Fluoro-indan-2-carboxylic Acid Split Sample Aliquoting Synth->Split Prep_HPLC Derivatization (Methyl Esterification) Split->Prep_HPLC Pre_NMR Complexation (Addition of Chiral Solvating Agent) Split->Pre_NMR HPLC Chiral HPLC Analysis (Chiralpak OD-H) Prep_HPLC->HPLC Hexane/IPA NMR 1H NMR Spectroscopy (400 MHz, CDCl3) Pre_NMR->NMR CDCl3 Data_HPLC Integration of UV Absorbance Peaks HPLC->Data_HPLC Data_NMR Integration of Diastereomeric Resonances NMR->Data_NMR CrossVal Orthogonal Cross-Validation of Enantiomeric Excess (ee%) Data_HPLC->CrossVal ee% = (R-S)/(R+S) Data_NMR->CrossVal ee% = (R-S)/(R+S)

Figure 1: Orthogonal cross-validation workflow for enantiomeric excess determination.

References[5] Title: A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR

Source: benchchem.com URL: [3] Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: heraldopenaccess.us URL: [4] Title: Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods Source: researchgate.net URL: [1] Title: 4-Fluoro-indan-2-carboxylic Acid Source: benchchem.com URL: [6] Title: Stereochemistry - Stereoelectronics Source: stereoelectronics.org URL: [7] Title: Supporting Information - Wiley-VCH Source: wiley-vch.de URL: [8] Title: Towards Enantioselective Electrophilic Trifluoromethylation of β-Keto Esters Source: sciforum.net URL: [2] Title: US20100113462A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds Source: google.com URL:

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-indan-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that handling fluorinated organic building blocks like 4-Fluoro-indan-2-carboxylic acid presents unique logistical and environmental challenges. While this compound is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling fluorinated organic building blocks like 4-Fluoro-indan-2-carboxylic acid presents unique logistical and environmental challenges. While this compound is a highly valuable intermediate in drug discovery and medicinal chemistry, its disposal cannot be treated like standard organic waste.

The presence of the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—dictates a strict, specialized approach to destruction. Improper disposal can lead to the release of highly toxic hydrogen fluoride (HF) gas or the formation of persistent Products of Incomplete Combustion (PICs)[1].

Below is the comprehensive, field-proven guide for the safe handling, segregation, and ultimate destruction of 4-Fluoro-indan-2-carboxylic acid, grounded in the latest environmental safety protocols.

Chemical Profile & Thermodynamic Constraints

To understand how to dispose of a chemical, we must first understand why standard methods fail. The thermodynamics of the C-F bond require extreme energy inputs to achieve complete mineralization.

Table 1: Physicochemical and Disposal Profiling

PropertyValue / DescriptionOperational Impact
Chemical Name 4-Fluoro-indan-2-carboxylic acidRequires tracking as a specialized organofluorine derivative.
Hazard Class Organofluorine / IrritantMandates dedicated PPE (nitrile gloves, safety goggles, lab coat).
Bond Dissociation Energy ~485 kJ/mol (C-F Bond)Standard municipal incineration is insufficient; requires >1000°C[2].
Combustion Byproducts CO₂, H₂O, HF (Hydrogen Fluoride)Exhaust gases are highly corrosive and toxic; mandates alkaline gas scrubbing[1].
Waste Stream Category Halogenated Organic Waste (Fluorinated)Critical: Must be segregated from non-halogenated and standard chlorinated streams to prevent incinerator refractory damage[2].

The Chemistry of Destruction

When fluorinated organic compounds are subjected to thermal treatment, the goal is complete severing of the carbon-halogen bonds. In a high-temperature environment, the molecule undergoes thermal cleavage, generating carbon fragments and fluorine radicals (F•)[3].

To prevent these radicals from recombining into smaller, highly toxic fluorinated PICs, the incineration environment must provide high concentrations of hydrogen radicals (H•)[3]. This allows the fluorine to form Hydrogen Fluoride (HF). Because HF is a highly corrosive and toxic gas, the incinerator must be equipped with wet alkaline scrubbers (using calcium carbonate or sodium hydroxide) to neutralize the HF into benign, stable mineral salts like Calcium Fluoride (CaF₂)[4].

DegradationMechanism Molecule 4-Fluoro-indan-2-carboxylic acid (Intact C-F Bond) Thermal Thermal Cleavage (Radical Generation) Molecule->Thermal >1000°C Intermediates Fluorine Radicals (F•) + Carbon Fragments Thermal->Intermediates Hydrogenation Hydrogen Donor Reaction (H• + F• → HF) Intermediates->Hydrogenation H-donors Neutralization Alkaline Scrubbing (HF → CaF2 / NaF) Hydrogenation->Neutralization

Thermal degradation mechanism and neutralization pathway for organofluorine compounds.

Laboratory Segregation & Storage Protocol

Standardizing your bench-level workflow ensures compliance and prevents dangerous downstream reactions. Implement the following self-validating protocol in your laboratory:

Step 1: Isolate the Waste Stream

  • Action: Create a dedicated waste stream specifically for "Fluorinated Organic Waste."

  • Causality: Mixing fluorinated waste with standard chlorinated waste (like dichloromethane) can overload standard incinerators with HF, which destroys the refractory brick lining of the kilns[2]. Segregation ensures the waste is routed to a specialized facility.

Step 2: Container Selection

  • Action: Store waste in High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers.

  • Causality: While the intact acid is stable in glass, any accidental degradation or cross-contamination that generates trace HF will rapidly etch and compromise glass containers. HDPE provides a chemically inert barrier.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the primary waste container in a secondary containment tray within a well-ventilated SAA, away from strong oxidizers and strong bases.

  • Causality: 4-Fluoro-indan-2-carboxylic acid contains a reactive carboxylic acid moiety. Proximity to strong bases can cause exothermic neutralization reactions, potentially aerosolizing the compound.

Authorized Disposal Pathways

Under current environmental guidelines, including the EPA's updated 2024 Interim Guidance on the Destruction and Disposal of PFAS and fluorinated materials[5], the following pathways are authorized for the final disposition of this compound:

  • High-Temperature Incineration (HTI) (Preferred): The waste is transferred to a RCRA-permitted hazardous waste incinerator. It is injected into a rotary kiln operating at temperatures exceeding 1000°C (1832°F) with a residence time of greater than 2 seconds to ensure complete C-F bond cleavage[1].

  • Cement Kiln Co-processing: An emerging and highly effective alternative. The waste is introduced into cement kilns (operating at 400-800°C for the pre-calciner and up to 1450°C in the main kiln). The inherent calcium in the raw limestone reacts directly with the fluorine to form stable calcium fluoride (CaF₂), mineralizing the threat directly into the cement matrix[4].

  • Hazardous Waste Landfill (Subtitle C): Permitted as a containment measure, but not a destruction measure. This relies on extensive environmental controls to prevent leaching, but it does not eliminate the compound[6]. Not recommended for research facilities aiming for zero-liability waste management.

DisposalWorkflow Gen Waste Generation (4-Fluoro-indan-2-carboxylic acid) Seg Segregation (Dedicated Organofluorine Stream) Gen->Seg Store Satellite Accumulation (HDPE Containers) Seg->Store Broker Waste Profiling & Manifesting (RCRA Compliance) Store->Broker Incinerator High-Temp Incineration (>1000°C, >2s Residence) Broker->Incinerator Scrubber Alkaline Gas Scrubbing (HF Neutralization) Incinerator->Scrubber Release Safe Environmental Release (Mineralized Salts & H2O) Scrubber->Release

Operational workflow for the segregation and disposal of fluorinated organic waste.

Final Manifesting Checklist for Lab Managers

Before signing the hazardous waste manifest, verify the following with your waste broker:

By adhering to these stringent, self-validating protocols, your laboratory ensures regulatory compliance, protects personnel from toxic byproducts, and actively prevents the introduction of persistent fluorinated organics into the environment.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. Retrieved from[Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from[Link]

  • Hisao Hori Laboratory, Kanagawa University. (2023). Decomposition and Environmental Remediation of Organofluorine Compounds. Retrieved from[Link]

  • New Mexico Environment Department. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 4-Fluoro-indan-2-carboxylic acid

Comprehensive Safety and Operational Guide: Handling 4-Fluoro-indan-2-carboxylic Acid As a specialized fluorinated aromatic building block, 4-Fluoro-indan-2-carboxylic acid (CAS 922028-96-4) is highly valued in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-Fluoro-indan-2-carboxylic Acid

As a specialized fluorinated aromatic building block, 4-Fluoro-indan-2-carboxylic acid (CAS 922028-96-4) is highly valued in medicinal chemistry and drug development for modulating lipophilicity and target binding affinity. However, its physical state as a fine, crystalline solid and its chemical properties demand precise logistical and safety protocols.

This guide provides a self-validating, step-by-step operational framework to ensure maximum laboratory safety, regulatory compliance, and process efficiency.

Hazard Identification & Mechanistic Causality

Before interacting with the chemical, understanding the causality behind its hazards is critical for effective risk mitigation. Based on standard safety data for structurally analogous indan-2-carboxylic acid derivatives [1], the compound exhibits the following hazard profile:

  • Skin Irritation (Category 2, H315) & Eye Irritation (Category 2, H319): The carboxylic acid functional group acts as a mild proton donor (weak acid). Upon contact with the moisture in the skin or eyes, it causes localized pH disruption, leading to protein denaturation and acute irritation.

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): As a dry powder, physical manipulation (e.g., weighing, transferring) generates micro-particulates. Inhalation of these lipophilic, fluorinated particulates leads to rapid deposition in the upper respiratory tract, triggering acute respiratory irritation [1].

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a robust PPE strategy must be implemented in accordance with OSHA 1910.132 (General Requirements for Personal Protective Equipment) [2]. The following table summarizes the mandatory PPE, quantitative specifications, and the scientific rationale for each selection.

PPE CategorySpecification / StandardMechanistic Rationale & Causality
Hand Protection Nitrile gloves (Min. 4 mil thickness).Nitrile provides an excellent physical barrier against solid organic acids. Note: If the compound is dissolved in permeating solvents (e.g., DMSO, DMF), upgrade to butyl rubber or laminate gloves to prevent solvent-mediated dermal absorption.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 compliant).Standard safety glasses lack a facial seal. Goggles prevent airborne micro-particulates from settling on the ocular mucosa, directly preventing H319 eye irritation [2].
Respiratory Protection N95 or P100 particulate respirator.Mandatory only if weighing outside a controlled fume hood. Filters out fine crystalline dust generated during spatial transfer, mitigating H335 respiratory tract irritation.
Body Protection Flame-resistant (FR) or standard cotton lab coat.Provides a physical barrier against particulate settling on personal clothing, preventing delayed dermal exposure.

Operational Workflow & Handling Protocol

Every handling protocol must function as a self-validating system to ensure trust and safety. Follow these step-by-step methodologies to ensure containment and purity during experimental workflows.

Step 1: Engineering Control Verification

  • Action: Conduct all open-container handling within a certified Class II chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity between 80–100 feet per minute (fpm) before opening the reagent bottle.

Step 2: Weighing and Spatial Transfer

  • Action: Tare the receiving vessel (e.g., round-bottom flask or scintillation vial) on the analytical balance. Use a grounded stainless-steel micro-spatula for transfer.

  • Causality: Static charge buildup on plastic spatulas can cause the lipophilic fluorinated powder to aerosolize or aggressively adhere to surfaces. Stainless steel minimizes static dispersion.

  • Validation: If the balance is located outside the fume hood, pre-weigh the closed receiving vessel, transfer the chemical inside the hood, seal the vessel, and then take the final mass.

Step 3: Solubilization

  • Action: Add the designated reaction solvent (e.g., dichloromethane, methanol, or DMF) slowly down the side of the vessel to wash any adhered powder into the bulk liquid.

  • Validation: Ensure complete dissolution visually before removing the unsealed vessel from the fume hood to entirely eliminate the risk of dry powder aerosolization.

Accidental Release & Emergency Procedures

In the event of a spill or exposure, immediate, systematic action is required [1].

  • Dry Spill Cleanup: Do NOT dry sweep. Dry sweeping aerosolizes the powder. Gently cover the spill with damp absorbent paper (using water or a compatible solvent) to suppress dust formation. Carefully scoop the material into a designated hazardous waste container.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and mild soap for a minimum of 15 minutes . The mechanical action of washing is critical to remove lipophilic fluorinated organics.

  • Ocular Exposure: Utilize the nearest emergency eyewash station. Flush eyes continuously for 15 minutes , holding eyelids open to ensure complete irrigation of the ocular cavity. Seek immediate medical evaluation.

Waste Disposal Plan

Due to the presence of the fluorine atom on the aromatic ring, 4-Fluoro-indan-2-carboxylic acid and its derivatives must be strictly segregated from standard organic waste.

  • Solid Waste: Dispose of contaminated weighing boats, spatulas, and spill cleanup materials in a solid hazardous waste bin.

  • Liquid Waste: Any solutions containing this compound must be disposed of in a clearly labeled Halogenated Organic Waste carboy. Mixing halogenated waste with non-halogenated streams can lead to regulatory violations and exothermic incompatibilities during incineration.

Safe Handling Workflow Visualization

SafeHandling Prep Pre-Operation: Verify SDS & Hazards PPE_Select PPE Selection: Nitrile Gloves, N95/P100, Splash Goggles Prep->PPE_Select Engineering Engineering Controls: Chemical Fume Hood PPE_Select->Engineering Handling Handling 4-Fluoro-indan- 2-carboxylic acid (Solid) Engineering->Handling Spill Spill / Exposure? Handling->Spill Emergency Emergency Protocol: Eye Wash / Safety Shower Spill->Emergency Yes Normal Standard Operation: Reaction & Synthesis Spill->Normal No Disposal Waste Segregation: Halogenated Organics Emergency->Disposal Cleanup Waste Normal->Disposal

Safe handling, emergency response, and disposal workflow for 4-Fluoro-indan-2-carboxylic acid.

References

  • Fisher Scientific. "Safety Data Sheet: Indan-2-carboxylic acid, 98% (CAS 25177-85-9)." Fisher Scientific Canada. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA 1910.132: General Requirements for Personal Protective Equipment." Creative Safety Supply / OSHA Guidelines. Available at:[Link]

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